Piposulfan
Description
Structure
3D Structure
Properties
CAS No. |
2608-24-4 |
|---|---|
Molecular Formula |
C12H22N2O8S2 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
[3-[4-(3-methylsulfonyloxypropanoyl)piperazin-1-yl]-3-oxopropyl] methanesulfonate |
InChI |
InChI=1S/C12H22N2O8S2/c1-23(17,18)21-9-3-11(15)13-5-7-14(8-6-13)12(16)4-10-22-24(2,19)20/h3-10H2,1-2H3 |
InChI Key |
NUKCGLDCWQXYOQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCC(=O)N1CCN(CC1)C(=O)CCOS(=O)(=O)C |
Appearance |
Solid powder |
Other CAS No. |
2608-24-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1,4-bis(3-((methylsulfonyl)oxy)-1-oxopropyl)piperazine nano-piposulfan piposulfan |
Origin of Product |
United States |
Foundational & Exploratory
Piposulfan's Mechanism of Action in Leukemia: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature explicitly detailing the molecular mechanism of action for Piposulfan in leukemia is limited. This guide synthesizes information from studies on closely related alkylating agents, such as Busulfan and Pipobroman, to present a scientifically inferred mechanism of action for this compound. Direct experimental validation of this compound's activity in leukemic models is required to confirm these hypotheses.
Executive Summary
This compound is a piperazine (B1678402) derivative classified as a bifunctional alkylating agent.[1][2] Its antineoplastic activity, particularly in the context of leukemia, is presumed to stem from its ability to induce significant DNA damage in rapidly proliferating cancer cells.[3][4] This guide delineates the inferred mechanism of action of this compound, from the initial molecular interaction with DNA to the downstream signaling cascades that culminate in apoptotic cell death. The core mechanism involves the alkylation of DNA, leading to the formation of various DNA adducts that obstruct essential cellular processes like DNA replication and transcription.[5] This extensive DNA damage triggers a robust DNA Damage Response (DDR), which, in the face of irreparable damage, activates the intrinsic pathway of apoptosis, characterized by the involvement of the p53 tumor suppressor, modulation of the Bcl-2 family of proteins, and activation of the caspase cascade.
Core Mechanism of Action: DNA Alkylation
As a bifunctional alkylating agent, this compound is predicted to exert its cytotoxic effects primarily through the covalent attachment of alkyl groups to the DNA of leukemic cells. This process, known as DNA alkylation, disrupts the normal function of DNA and is particularly effective against the rapidly dividing cells characteristic of leukemia.
The proposed molecular mechanism involves the following steps:
-
Formation of Reactive Intermediates: this compound, like other alkyl sulfonate alkylating agents, is thought to form reactive carbonium ion intermediates.
-
Nucleophilic Attack on DNA: These electrophilic intermediates are then subject to nucleophilic attack by electron-rich sites on DNA bases, with the N7 position of guanine (B1146940) being a primary target.
-
Formation of DNA Adducts: This reaction results in the formation of various DNA adducts, including:
-
Monoadducts: A single alkyl group attached to a DNA base.
-
Intrastrand Cross-links: The linkage of two bases within the same DNA strand.
-
Interstrand Cross-links: The covalent bonding of bases on opposite strands of the DNA double helix. This is a particularly cytotoxic lesion as it physically prevents the separation of the DNA strands, a prerequisite for both replication and transcription.
-
The accumulation of these DNA adducts leads to steric hindrance, distortion of the DNA helix, and ultimately, the inhibition of DNA polymerase and RNA polymerase activities. This blockade of DNA replication and transcription is a potent trigger for cell cycle arrest and the initiation of programmed cell death.
Signaling Pathways
DNA Damage Response (DDR) and Cell Cycle Arrest
The presence of this compound-induced DNA adducts activates a complex signaling network known as the DNA Damage Response (DDR) pathway. This pathway serves to sense the DNA damage, halt the cell cycle to allow for repair, and if the damage is too severe, initiate apoptosis.
Induction of Apoptosis
When DNA damage is extensive and beyond the repair capacity of the cell, the DDR pathway signals for the initiation of apoptosis, or programmed cell death. The intrinsic (mitochondrial) pathway of apoptosis is the most likely route for alkylating agent-induced cell death.
References
An In-depth Technical Guide to Piposulfan: Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piposulfan is a bifunctional alkylating agent belonging to the piperazine (B1678402) class of compounds. Its cytotoxic activity is attributed to its ability to crosslink DNA, thereby inhibiting DNA replication and transcription, ultimately leading to cell death. This document provides a comprehensive overview of the synthesis of this compound, its key chemical properties, and its mechanism of action. Detailed experimental protocols, quantitative data, and visualizations are presented to serve as a valuable resource for researchers in the fields of medicinal chemistry and oncology.
Chemical Properties of this compound
This compound is a white to off-white crystalline solid. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2608-24-4 | |
| Molecular Formula | C₁₂H₂₂N₂O₈S₂ | |
| Molecular Weight | 386.44 g/mol | |
| Melting Point | 175-177 °C | [1] |
| Solubility | Water: Insoluble. Solubility in organic solvents has not been quantitatively reported in readily available literature. | |
| Stability | Chemically stable under standard ambient conditions (room temperature).[1] Specific hydrolysis rate and stability under various pH and temperature conditions are not extensively documented in public literature. | |
| Appearance | White to off-white crystalline solid | |
| Storage | Store in a well-ventilated place. Keep container tightly closed.[1] |
Synthesis of this compound
The synthesis of this compound, chemically named 1,4-bis(3-methanesulfonyloxypropionyl)piperazine, involves a two-step process. The first step is the acylation of piperazine with 3-chloropropionyl chloride to form the intermediate 1,4-bis(3-chloropropionyl)piperazine. The second step is a nucleophilic substitution reaction where the chlorine atoms are displaced by the methanesulfonate (B1217627) group.
Synthesis Pathway
Caption: Synthesis pathway of this compound from piperazine.
Experimental Protocol (Representative)
Note: A detailed, publicly available experimental protocol for the synthesis of this compound is scarce. The following protocol is a representative procedure based on the general synthesis of analogous 1,4-disubstituted piperazine derivatives.
Step 1: Synthesis of 1,4-bis(3-chloropropionyl)piperazine
-
To a stirred solution of piperazine (1 equivalent) and triethylamine (B128534) (2.2 equivalents) in dichloromethane (DCM) at 0 °C, slowly add 3-chloropropionyl chloride (2.1 equivalents).
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 1,4-bis(3-chloropropionyl)piperazine.
Step 2: Synthesis of this compound (1,4-bis(3-methanesulfonyloxypropionyl)piperazine)
-
Dissolve 1,4-bis(3-chloropropionyl)piperazine (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
Add sodium methanesulfonate (2.2 equivalents) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 24-48 hours.
-
Monitor the reaction by TLC or HPLC.
-
After completion, cool the reaction mixture and pour it into ice-water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Recrystallize the crude this compound from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
Characterization: The final product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity. The melting point should also be determined and compared to the literature value.
Mechanism of Action: DNA Alkylation
This compound functions as a DNA alkylating agent. Its two methanesulfonyloxypropyl arms are capable of forming covalent bonds with nucleophilic sites on DNA bases, particularly the N7 position of guanine. This can result in the formation of interstrand or intrastrand crosslinks in the DNA double helix.
Caption: Proposed mechanism of action of this compound as a DNA alkylating agent.
The formation of these crosslinks distorts the DNA structure, preventing its unwinding and separation. This, in turn, inhibits the processes of DNA replication and transcription, which are essential for cell division and protein synthesis. The accumulation of DNA damage triggers cellular checkpoint mechanisms, leading to cell cycle arrest and ultimately inducing apoptosis (programmed cell death) in rapidly proliferating cells, such as cancer cells.
Safety and Handling
This compound is a potent cytotoxic agent and should be handled with extreme care in a laboratory setting designed for handling hazardous chemicals. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles, should be worn at all times. All procedures should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
References
Preclinical Profile of Piposulfan in Solid Tumors: A Review of Available Data
Despite its investigation as a potential anti-cancer agent, detailed preclinical data for Piposulfan (also known as Anaxirone, NSC 47774) in the context of solid tumors remains largely unavailable in publicly accessible scientific literature. While its classification as a bifunctional alkylating agent suggests a mechanism of action involving DNA damage and subsequent cell death, specific quantitative efficacy data, comprehensive experimental protocols, and elucidated signaling pathways from preclinical studies on solid tumors are not sufficiently documented in available resources to construct a detailed technical guide as requested.
This compound belongs to the class of alkylating agents, which are known to exert their cytotoxic effects by attaching alkyl groups to DNA. This process can lead to the formation of DNA cross-links, both within the same strand (intrastrand) and between opposite strands (interstrand). These cross-links disrupt the normal functions of DNA, including replication and transcription, ultimately triggering programmed cell death (apoptosis) in rapidly dividing cancer cells.[1][2][3][4] The therapeutic rationale for using alkylating agents like this compound is that cancer cells, with their high proliferation rates, are more susceptible to DNA damage than many normal cells.[1]
While the general mechanism of alkylating agents is well-understood, specific preclinical studies detailing this compound's activity against a range of solid tumor cell lines or in various animal models of solid tumors are not readily found in contemporary scientific databases. Older literature mentions this compound in the context of treating malignant lymphomas and some solid tumors, but these publications often lack the detailed experimental data and methodologies that are standard in modern preclinical research reporting. Consequently, crucial quantitative metrics such as IC50 values (the concentration of a drug that inhibits the growth of 50% of a cell population) for specific solid tumor cell lines, and in-vivo efficacy data, including tumor growth inhibition percentages from animal studies, are not available to be compiled into the requested structured tables.
Similarly, the absence of detailed study reports prevents the outlining of specific experimental protocols. Information regarding the cell lines tested, the specifics of animal models used (e.g., tumor xenografts), drug formulation and administration routes, and the analytical methods employed to assess outcomes are not sufficiently described in the available literature.
Due to the lack of specific molecular studies on this compound's downstream effects in solid tumor cells, a detailed signaling pathway diagram cannot be constructed. While the primary mechanism involves DNA alkylation, the specific cellular responses and signaling cascades that are activated or inhibited in solid tumor cells following this compound treatment have not been elucidated in the reviewed literature.
General Mechanism of Action of Alkylating Agents
To provide a conceptual framework, the general mechanism of action for bifunctional alkylating agents is depicted below. This diagram illustrates the fundamental process by which these agents, including presumably this compound, induce cancer cell death.
Caption: General mechanism of bifunctional alkylating agents leading to cancer cell death.
References
Piposulfan as a DNA Alkylating Agent: A Technical Guide
Disclaimer: Information specifically detailing the quantitative efficacy, clinical trials, and in-depth experimental protocols for Piposulfan is limited in publicly available literature. Therefore, this guide leverages data from the closely related and well-characterized bifunctional alkylating agent, Busulfan, as a representative model. The structural similarities between these compounds suggest analogous mechanisms of action and biological effects.
Introduction
This compound is a bifunctional alkylating agent that has been investigated for its antineoplastic properties.[1][2] Like other drugs in its class, this compound is believed to exert its cytotoxic effects through the alkylation of DNA, a mechanism that disrupts DNA replication and transcription, ultimately leading to cell death.[3] This technical guide provides an in-depth overview of the core principles of this compound's action, utilizing the more extensively studied analogue, Busulfan, to illustrate the mechanism of action, relevant quantitative data, and detailed experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is chemically known as 1,4-bis[3-[(methylsulfonyl)oxy]-1-oxopropyl]piperazine.[4]
-
Molecular Formula: C₁₂H₂₂N₂O₈S₂[5]
-
Molecular Weight: 386.44 g/mol
-
CAS Registry Number: 2608-24-4
-
Chemical Structure:
(SMILES representation)
This compound is structurally related to Busulfan, another bifunctional alkylating agent characterized by the presence of two methanesulfonate (B1217627) groups, which are the reactive moieties responsible for DNA alkylation.
Mechanism of Action: DNA Alkylation
This compound, like Busulfan, acts as a DNA alkylating agent. The proposed mechanism involves the following steps:
-
Nucleophilic Attack: The electron-rich nitrogen atoms of DNA bases, primarily the N7 position of guanine, act as nucleophiles.
-
Formation of Covalent Bonds: The methanesulfonate groups of this compound are excellent leaving groups. The nucleophilic DNA bases attack the electrophilic carbon atoms of the propyl chains, leading to the formation of a covalent bond and the release of methanesulfonate.
-
DNA Cross-linking: As a bifunctional agent, this compound can react with two different nucleophilic sites on DNA. This can result in:
-
Intra-strand cross-links: Linking two bases on the same DNA strand.
-
Inter-strand cross-links: Linking two bases on opposite DNA strands.
-
-
Disruption of DNA Function: The formation of these cross-links prevents the unwinding of the DNA double helix, which is essential for both DNA replication and transcription. This blockage of fundamental cellular processes triggers cell cycle arrest and ultimately leads to apoptosis (programmed cell death).
Quantitative Data (Busulfan as a Representative Agent)
The following tables summarize quantitative data for Busulfan, providing an indication of the therapeutic window and toxicity profile expected for a compound like this compound.
Table 1: Pharmacokinetic Parameters of Oral Busulfan in Allogeneic Stem Cell Transplant Patients
| Parameter | Mean Value (Range) | Unit |
| Per-dose Exposure (AUC) | 1,350 (878 - 1,717) | μmol·min/L |
| Inter-patient Coefficient of Variability in Clearance | 17 | % |
| Inter-patient Coefficient of Variability in Volume of Distribution | 12.8 | % |
Table 2: Clinical Outcomes of Busulfan/Cyclophosphamide Conditioning Regimen
| Outcome | Value (95% CI) | Time Point |
| Overall Survival | 62% (51% - 75%) | 3 years |
| Transplant-Related Mortality | 4% (1% - 7%) | 6 months |
| Relapse Rate | 38% (30% - 44%) | 3 years |
| Grade II-IV Acute Graft-versus-Host Disease | 34% (26% - 42%) | 6 months |
| Chronic Graft-versus-Host Disease (any severity) | 76% (66% - 83%) | 3 years |
Table 3: Busulfan Therapeutic Drug Monitoring Targets
| Parameter | Target Range | Rationale |
| Area Under the Curve (AUC) | 1,000 - 1,500 | To balance efficacy and toxicity |
| AUC (alternative) | 80 - 100 | For optimal efficacy in most patients |
| Concentration (Steady State) | ~800 | To maintain therapeutic levels |
Note: AUC is the Area Under the plasma concentration-time Curve. CI is the Confidence Interval.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize DNA alkylating agents like this compound.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cells to be tested
-
Complete cell culture medium
-
This compound (or other test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blotting for DNA Damage Response Proteins
Western blotting can be used to detect the activation of proteins involved in the DNA damage response (DDR) pathway, such as phosphorylated H2A.X (γH2A.X), p53, and ATM/ATR.
Materials:
-
Treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2A.X, anti-p53)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative levels of the target proteins in the different samples. Use a loading control (e.g., β-actin or GAPDH) to normalize the data.
In Vitro DNA Cross-linking Assay (Comet Assay Adaptation)
The single-cell gel electrophoresis (comet) assay can be adapted to measure DNA interstrand cross-links. Cross-linked DNA will migrate slower in the electric field.
Materials:
-
Treated and untreated cells
-
Low melting point agarose (B213101)
-
Lysis solution
-
Electrophoresis buffer
-
Neutralizing buffer
-
DNA stain (e.g., SYBR Green or ethidium (B1194527) bromide)
-
Microscope slides
-
Electrophoresis tank
-
Fluorescence microscope with imaging software
Protocol:
-
Cell Embedding: Mix a suspension of treated and untreated cells with low melting point agarose and cast a thin layer on a microscope slide.
-
Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the DNA.
-
Electrophoresis: Place the slides in an electrophoresis tank filled with electrophoresis buffer and apply an electric field.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.
-
Imaging and Analysis: Visualize the DNA "comets" using a fluorescence microscope. The extent of DNA migration (the "tail" of the comet) is inversely proportional to the amount of cross-linking. Quantify the comet parameters (e.g., tail length, tail moment) using imaging software.
Visualizations
Signaling Pathway: DNA Damage Response to Alkylating Agents
The following diagram illustrates the cellular response to DNA damage induced by an alkylating agent like this compound.
Caption: DNA Damage Response Pathway initiated by this compound.
Experimental Workflow for Evaluating a DNA Alkylating Agent
The following diagram outlines a typical workflow for the preclinical evaluation of a novel DNA alkylating agent.
Caption: Preclinical workflow for a DNA alkylating agent.
References
- 1. Midwest cooperative group evaluation of this compound (A-20968) in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound (NSC-47774) on malignant lymphomas and solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 5. GSRS [gsrs.ncats.nih.gov]
Pharmacological Profile of Piposulfan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding Piposulfan is limited due to the age of the compound and a scarcity of recent research. This guide synthesizes available historical data and infers certain properties based on its classification as a piperazine (B1678402) derivative and alkylating agent, with comparisons to similar compounds like Pipobroman and Busulfan where relevant.
Executive Summary
This compound is an antineoplastic agent belonging to the piperazine class of compounds.[1][2] Its mechanism of action, while not definitively established, is presumed to involve DNA alkylation, leading to the disruption of DNA synthesis and subsequent cell death.[1] This profile is characteristic of bifunctional alkylating agents used in chemotherapy. This document provides a summary of its known pharmacological properties, including its proposed mechanism of action, and outlines general experimental protocols relevant to the study of such compounds.
Mechanism of Action
The primary mechanism of action attributed to this compound is the alkylation of DNA.[1] As a bifunctional alkylating agent, it is capable of forming covalent bonds with nucleophilic groups in cellular macromolecules. The presence of two reactive methanesulfonate (B1217627) groups allows for the cross-linking of DNA strands, a critical event that inhibits DNA replication and transcription, ultimately triggering apoptosis.
The proposed cytotoxic action of this compound is depicted in the following signaling pathway:
Caption: Proposed mechanism of action for this compound leading to apoptosis.
Pharmacokinetics
Table 1: General Pharmacokinetic Parameters for Oral Alkylating Agents
| Parameter | Description | Typical Value Range | Notes |
|---|---|---|---|
| Tmax | Time to reach maximum plasma concentration | 1 - 4 hours | Can be influenced by formulation and food intake. |
| Cmax | Maximum plasma concentration | Highly variable | Dependent on dose and patient-specific factors. |
| AUC | Area under the plasma concentration-time curve | Highly variable | A key indicator of total drug exposure. |
| t1/2 | Elimination half-life | Variable | Can range from short (hours) to long (days) depending on the specific agent. |
| Bioavailability | Fraction of administered dose reaching systemic circulation | Wide range | Subject to first-pass metabolism. |
Note: This table represents typical values for the class of oral alkylating agents and not specific data for this compound.
Clinical and Preclinical Data
Early clinical evaluations of this compound were conducted in various cancer types, including adenocarcinoma, carcinoma, Hodgkin's disease, and leukemia. However, detailed efficacy and safety data from these studies are not extensively documented in modern databases.
Table 2: Summary of Early Clinical Investigations of this compound
| Indication | Route of Administration | Reported Effects | Reference |
|---|---|---|---|
| Various Cancers | Oral / Intravenous | Antineoplastic activity | Nelson et al., 1967 |
| Polycythemia Vera | Oral | Clinical activity (inferred from related compounds) | Passamonti & Lazzarino, 2003 |
| Essential Thrombocythemia | Oral | Clinical activity (inferred from related compounds) | Passamonti & Lazzarino, 2003 |
Experimental Protocols
Detailed experimental protocols for this compound are not available. The following are generalized protocols for assessing the activity of alkylating agents.
In Vitro Cytotoxicity Assay
This protocol outlines a common method for determining the cytotoxic effects of a compound on cancer cell lines.
Caption: A generalized workflow for an in vitro cytotoxicity assay.
Methodology:
-
Cell Culture: Maintain selected cancer cell lines in appropriate media and conditions.
-
Cell Seeding: Plate cells in 96-well microplates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound and create a series of dilutions.
-
Treatment: Expose cells to varying concentrations of this compound for a defined period (e.g., 72 hours).
-
Viability Assessment: Utilize a viability assay, such as the MTT or CellTiter-Glo® assay, to quantify the percentage of viable cells.
-
Data Analysis: Plot cell viability against drug concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
DNA Cross-linking Assay (Comet Assay)
This protocol can be used to visualize and quantify DNA damage, including cross-links, induced by an alkylating agent.
Methodology:
-
Cell Treatment: Treat cells with this compound for a specified duration.
-
Cell Embedding: Embed treated cells in low-melting-point agarose (B213101) on a microscope slide.
-
Lysis: Lyse the cells using a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoids.
-
Electrophoresis: Subject the slides to electrophoresis. Undamaged DNA remains in the nucleoid, while fragmented DNA migrates to form a "comet tail." Cross-linked DNA will migrate slower than control DNA.
-
Visualization: Stain the DNA with a fluorescent dye and visualize using fluorescence microscopy.
-
Quantification: Analyze the comet images using appropriate software to quantify the extent of DNA damage.
Conclusion
This compound is a historically noted antineoplastic agent with a presumed mechanism of action involving DNA alkylation. While specific and recent pharmacological data are scarce, its profile as a bifunctional alkylating agent suggests a mode of action consistent with other drugs in its class, leading to cytotoxicity through the induction of DNA damage. Further research would be necessary to fully elucidate its detailed pharmacological profile and clinical potential in the modern therapeutic landscape.
References
In Vitro Cytotoxicity of Piposulfan on Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piposulfan is an alkylating agent that has been investigated for its antineoplastic properties. While extensive recent in vitro data on its cytotoxicity against a wide array of cancer cell lines is limited in publicly available literature, its classification as a bifunctional alkylating agent provides a strong basis for understanding its mechanism of action and for designing robust experimental protocols to evaluate its efficacy. This technical guide synthesizes the known information about alkylating agents, proposes a likely mechanism of action for this compound, and provides detailed, representative experimental protocols and data presentation formats to aid researchers in the in vitro evaluation of this and similar compounds. The guide also includes visualizations of key cellular pathways affected by such agents and a generic workflow for cytotoxicity testing.
Introduction to this compound and Alkylating Agents
This compound is a piperazine (B1678402) derivative and a bifunctional alkylating agent. Alkylating agents are a class of chemotherapy drugs that exert their cytotoxic effects by covalently attaching alkyl groups to cellular macromolecules, most importantly, DNA.[1] This process can occur at several nucleophilic sites on DNA bases, with the N7 position of guanine (B1146940) being the most common target.[1] The bifunctional nature of agents like this compound allows them to form cross-links, either within the same DNA strand (intrastrand) or between the two strands of the DNA double helix (interstrand).[2]
These DNA lesions are highly cytotoxic because they interfere with essential cellular processes:
-
DNA Replication: Interstrand cross-links physically prevent the separation of the DNA strands, which is a prerequisite for replication.[1]
-
Transcription: The presence of alkylated bases can stall the transcriptional machinery, inhibiting the synthesis of RNA and, consequently, proteins.[3]
The resulting DNA damage triggers cellular stress responses that can lead to cell cycle arrest, allowing time for DNA repair, or, if the damage is too severe, the induction of programmed cell death (apoptosis). Cancer cells, which are often characterized by rapid proliferation and compromised DNA repair mechanisms, are particularly susceptible to the effects of DNA-damaging agents.
Proposed Mechanism of Action of this compound
Based on its chemical structure and its classification as an alkylating agent, the cytotoxic mechanism of this compound is hypothesized to be centered on the induction of DNA damage, leading to apoptosis and cell cycle arrest.
Induction of Apoptosis
DNA damage is a potent trigger for the intrinsic apoptotic pathway. The p53 tumor suppressor protein plays a central role in this process. Upon sensing extensive DNA damage, p53 is stabilized and activated, leading to the transcriptional upregulation of pro-apoptotic proteins from the Bcl-2 family, such as Bax and PUMA. These proteins promote the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Active caspase-9, in turn, activates effector caspases like caspase-3 and -7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptotic cell death.
Induction of Cell Cycle Arrest
In response to DNA damage, cells can activate cell cycle checkpoints to halt progression through the cell cycle, providing an opportunity for DNA repair. The p53 pathway is also crucial here, primarily through the transcriptional activation of the cyclin-dependent kinase (CDK) inhibitor p21. p21 can inhibit the activity of cyclin/CDK complexes, such as CDK2/Cyclin E and CDK4/Cyclin D, which are essential for the G1/S transition. By inhibiting these complexes, p21 enforces a G1 arrest. DNA damage can also lead to a G2/M arrest, often mediated by the ATM/ATR signaling pathways, preventing cells with damaged DNA from entering mitosis.
Quantitative Data on the In Vitro Cytotoxicity of Related Alkylating Agents
Table 1: Comparative IC50 Values of Treosulfan and Busulfan on Pediatric Tumor Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (µM) |
| NB-1 | Neuroblastoma | Treosulfan | 185 ± 35 |
| IMR-32 | Neuroblastoma | Treosulfan | 196 ± 46 |
| MHH-NB-11 | Neuroblastoma | Treosulfan | 114 ± 12 |
| SK-N-SH | Neuroblastoma | Treosulfan | 134 ± 19 |
| MHH-ES-1 | Ewing Sarcoma | Treosulfan | 79 ± 11 |
| RD-ES | Ewing Sarcoma | Treosulfan | 83 ± 13 |
| VH-64 | Ewing Sarcoma | Treosulfan | 102 ± 16 |
| CADO-ES-1 | Ewing Sarcoma | Treosulfan | 108 ± 17 |
| HOS | Osteosarcoma | Treosulfan | 608 ± 57 |
| SAOS-2 | Osteosarcoma | Treosulfan | 211 ± 27 |
| CCRF-CEM | Leukemia | Treosulfan | 0.73 ± 0.08 |
| MOLT-4 | Leukemia | Treosulfan | 1.1 ± 0.1 |
| NB-1 | Neuroblastoma | Busulfan | > 5000 |
| IMR-32 | Neuroblastoma | Busulfan | 281 ± 78 |
| MHH-NB-11 | Neuroblastoma | Busulfan | 486 ± 125 |
| SK-N-SH | Neuroblastoma | Busulfan | 423 ± 88 |
| MHH-ES-1 | Ewing Sarcoma | Busulfan | 142 ± 33 |
| RD-ES | Ewing Sarcoma | Busulfan | 156 ± 41 |
| VH-64 | Ewing Sarcoma | Busulfan | 203 ± 55 |
| CADO-ES-1 | Ewing Sarcoma | Busulfan | 211 ± 62 |
| HOS | Osteosarcoma | Busulfan | > 5000 |
| SAOS-2 | Osteosarcoma | Busulfan | 1887 ± 452 |
| CCRF-CEM | Leukemia | Busulfan | 2.81 ± 0.76 |
| MOLT-4 | Leukemia | Busulfan | 3.12 ± 0.88 |
Note: Data is presented as mean ± standard deviation. These values are for Treosulfan and Busulfan and serve as a reference for the expected range of activity for alkylating agents.
Table 2: Cytotoxicity of Treosulfan on Human Prostate Cancer Cell Lines
| Cell Line | Cancer Type | Compound | Treatment Duration | Effect |
| LNCaP | Prostate Cancer | Treosulfan | 24 hours | Viability reduced at ≥ 10 µM |
| DU145 | Prostate Cancer | Treosulfan | 24 hours | Viability reduced at ≥ 10 µM |
| PC3 | Prostate Cancer | Treosulfan | 24 hours | Viability reduced at ≥ 100 µM |
| LNCaP | Prostate Cancer | Treosulfan | Up to 6 days | Cell death at 250 µM |
| DU145 | Prostate Cancer | Treosulfan | Up to 6 days | Cell death at 100 µM |
| PC3 | Prostate Cancer | Treosulfan | Up to 6 days | Cell death at 200 µM |
Note: This table summarizes the dose- and time-dependent effects of Treosulfan on prostate cancer cell viability.
Experimental Protocols for In Vitro Cytotoxicity Assessment
The following are detailed, representative protocols for evaluating the in vitro cytotoxicity of a compound like this compound.
Cell Culture
-
Cell Lines: Select a panel of human cancer cell lines relevant to the intended therapeutic target (e.g., MCF-7 for breast cancer, A549 for lung cancer, DU145 for prostate cancer).
-
Culture Medium: Culture the cells in the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage the cells upon reaching 80-90% confluency to maintain exponential growth.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 1000 µM). Replace the medium in the wells with the drug-containing medium. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Cell Cycle Analysis (PI Staining)
This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Seeding and Treatment: Treat cells in 6-well plates with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Conclusion
While direct and recent in vitro cytotoxicity data for this compound is sparse, its identity as a bifunctional alkylating agent allows for the formulation of a well-grounded hypothesis regarding its mechanism of action. It is anticipated that this compound induces DNA damage, leading to p53-mediated apoptosis and cell cycle arrest in cancer cells. The provided comparative data for other alkylating agents and the detailed experimental protocols offer a robust framework for researchers to conduct new investigations into the in vitro efficacy of this compound and to contribute valuable data to the field of cancer therapeutics. Such studies are essential to fully characterize its potential as an anticancer agent.
References
Piposulfan: A Technical Overview of Its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piposulfan (CAS Registry Number: 2608-24-4; Molecular Formula: C12H22N2O8S2) is a piperazine (B1678402) derivative that was investigated for its antineoplastic properties.[1] Early clinical evaluations in the 1960s explored its potential in treating various malignancies.[2][3] This technical guide provides a comprehensive summary of the available scientific and clinical information on this compound, with a focus on its discovery, development, and mechanism of action. Due to the age of the primary research, detailed modern experimental protocols and extensive quantitative data are limited in the public domain.
Discovery and Synthesis
The initial synthesis and discovery of this compound are not well-documented in readily available literature. However, related research on fluorinated analogs of this compound suggests that its synthesis likely involves the reaction of a piperazine derivative with a suitable sulfonate-containing reactant.[4]
Postulated Synthesis Workflow
The following diagram illustrates a generalized, hypothetical workflow for the synthesis of a piperazine-based alkylating agent like this compound, based on common organic chemistry principles.
Caption: A postulated synthetic workflow for this compound.
Preclinical Studies
Detailed preclinical data, including IC50 values and comprehensive pharmacokinetic profiles, are not extensively reported in the available literature. Early studies likely focused on establishing the maximum tolerated dose and identifying the spectrum of antitumor activity in animal models.
Mechanism of Action
The precise mechanism of action of this compound has not been definitively elucidated through modern molecular biology techniques. However, based on its chemical structure and the known activity of similar compounds like Pipobroman, it is postulated to function as a DNA alkylating agent.[5] This proposed mechanism involves the covalent attachment of alkyl groups to DNA, leading to the disruption of DNA synthesis and replication, ultimately inducing cell death.
Postulated Signaling Pathway for this compound's Cytotoxic Effect
The following diagram illustrates the hypothesized signaling pathway through which this compound, as an alkylating agent, exerts its cytotoxic effects on cancer cells.
Caption: Hypothesized mechanism of action for this compound.
Clinical Development
Clinical evaluation of this compound was conducted by the Midwest Cooperative Group in the 1960s. These studies investigated the efficacy and toxicity of this compound in patients with various types of cancer.
Clinical Trial Information
A summary of the patient demographics and cancer types treated in an early clinical evaluation of this compound is presented below. Due to the reporting standards of the era, detailed quantitative outcomes such as response rates and survival data are not presented in a standardized format.
| Parameter | Description |
| Number of Patients | A cohort of patients with various malignancies. |
| Age Range | Adolescent to elderly. |
| Cancer Types Treated | Adenocarcinoma, Squamous Cell Carcinoma, Hodgkin's Disease, Leukemia, Lymphoma, Melanoma, Plasmacytoma, Polycythemia Vera, and Sarcoma. |
| Administration | The route and dosage of administration were evaluated. |
| Toxicity Profile | Effects on the digestive and hematopoietic systems were noted. |
Another study from the same period reported on the effect of this compound (NSC-47774) on malignant lymphomas and solid tumors, further indicating its investigation in a clinical setting.
Experimental Protocol: Early Clinical Trial
The following provides a generalized description of the experimental protocol that would have been typical for a Phase I/II clinical trial during the period of this compound's investigation.
-
Patient Selection: Patients with histologically confirmed malignant disease, for whom standard treatment had failed, were enrolled.
-
Dosage and Administration: this compound was administered intravenously or orally. Dose-escalation studies were likely performed to determine the maximum tolerated dose.
-
Toxicity Monitoring: Patients were monitored for hematologic, gastrointestinal, and other systemic toxicities through regular blood counts and clinical examinations.
-
Efficacy Evaluation: Tumor response was assessed through physical measurements of tumor size and radiographic imaging.
Conclusion
This compound was an early antineoplastic agent that showed some activity against a range of cancers in initial clinical evaluations. As a presumed DNA alkylating agent, its mechanism of action aligns with a class of chemotherapy drugs that remains important in oncology. However, the lack of detailed, modern scientific and clinical data limits a thorough understanding of its efficacy and safety profile compared to contemporary cancer therapeutics. Further research, including the synthesis of analogs and modern mechanistic studies, would be necessary to fully evaluate the potential of this class of compounds in the current landscape of cancer treatment.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. Midwest cooperative group evaluation of this compound (A-20968) in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound (NSC-47774) on malignant lymphomas and solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
An In-depth Technical Guide to Piposulfan Structural Analogs and Derivatives for Researchers and Drug Development Professionals
[TOC]
Executive Summary
Piposulfan and its structural analogs represent a class of bifunctional alkylating agents with potential applications in oncology. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, biological activity, and experimental protocols related to this compound and its derivatives. Drawing upon available preclinical and clinical data of structurally similar compounds, this document aims to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel anticancer therapeutics. The information presented herein is intended to facilitate a deeper understanding of the structure-activity relationships within this compound class and to guide future research efforts.
Introduction to this compound and its Analogs
This compound, chemically known as 1,4-bis(3-methanesulfonyloxypropyl)piperazine, is a bifunctional alkylating agent. Its structure features a central piperazine (B1678402) ring flanked by two propyl methanesulfonate (B1217627) ester groups. These ester groups are the reactive moieties responsible for the compound's cytotoxic effects. Structural analogs and derivatives of this compound can be generated by modifying the piperazine ring, the alkyl chain length, or the sulfonate ester group. One notable example includes the synthesis of fluorinated analogs of this compound, which has been explored to potentially modulate the compound's biological activity.[1]
The primary mechanism of action of this compound and its analogs is believed to be DNA alkylation.[1] As bifunctional agents, they can form covalent bonds with nucleophilic sites on DNA bases, leading to the formation of monoadducts and, more critically, interstrand and intrastrand cross-links.[1] These cross-links disrupt DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[2]
Synthesis of this compound Analogs and Derivatives
The synthesis of this compound and its analogs generally involves a two-step process: N-alkylation of the piperazine core followed by sulfonylation of the terminal hydroxyl groups.
General Synthesis of N,N'-bis(hydroxyalkyl)piperazines
The piperazine ring can be N,N'-dialkylated with a haloalkanol, such as 3-bromopropan-1-ol, in the presence of a base to yield the corresponding N,N'-bis(hydroxyalkyl)piperazine intermediate. A variety of methods for the synthesis of substituted piperazines have been reported.
Synthesis of Sulfonate Esters
The terminal hydroxyl groups of the N,N'-bis(hydroxyalkyl)piperazine intermediate are then converted to sulfonate esters. This is typically achieved by reacting the diol with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine (B128534) or pyridine.
Experimental Protocol: General Synthesis of a this compound Analog
This protocol describes a general method for the synthesis of a this compound analog, exemplified by the synthesis of a hypothetical N,N'-bis(3-(methylsulfonyloxy)propyl)piperazine.
Materials:
-
Piperazine
-
3-Bromopropan-1-ol
-
Potassium carbonate
-
Acetonitrile
-
Methanesulfonyl chloride
-
Triethylamine
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Synthesis of 1,4-bis(3-hydroxypropyl)piperazine:
-
To a solution of piperazine (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq) and 3-bromopropan-1-ol (2.2 eq).
-
Reflux the mixture for 24 hours.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1,4-bis(3-hydroxypropyl)piperazine.
-
-
Synthesis of 1,4-bis(3-(methylsulfonyloxy)propyl)piperazine:
-
Dissolve 1,4-bis(3-hydroxypropyl)piperazine (1.0 eq) in dichloromethane and cool to 0 °C.
-
Add triethylamine (2.5 eq) followed by the dropwise addition of methanesulfonyl chloride (2.2 eq).
-
Stir the reaction mixture at 0 °C for 2 hours and then at room temperature for 12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product.
-
Figure 1. General synthetic workflow for this compound analogs.
Mechanism of Action
The cytotoxic effects of this compound and its analogs are attributed to their ability to function as bifunctional alkylating agents, primarily targeting cellular DNA.
DNA Alkylation and Cross-linking
The sulfonate ester groups of this compound are excellent leaving groups, facilitating nucleophilic attack by electron-rich sites on DNA bases, particularly the N7 position of guanine. This initial reaction forms a monoadduct. The presence of a second alkylating arm allows for a subsequent reaction, leading to the formation of either an intrastrand cross-link (between two bases on the same DNA strand) or a more cytotoxic interstrand cross-link (ICL) between bases on opposite DNA strands. These ICLs physically prevent the separation of the DNA double helix, thereby blocking essential cellular processes like DNA replication and transcription.
Figure 2. Mechanism of action of this compound analogs via DNA alkylation.
Cellular Response to DNA Damage
The formation of DNA adducts and cross-links triggers a complex cellular response known as the DNA Damage Response (DDR). This involves a network of signaling pathways that sense the DNA damage, arrest the cell cycle to allow for repair, and, if the damage is too severe, initiate programmed cell death (apoptosis).
Key proteins involved in the DDR include ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), which are activated by DNA double-strand breaks and stalled replication forks, respectively. These kinases then phosphorylate a cascade of downstream targets, including p53 and CHK1/CHK2, which mediate cell cycle arrest and apoptosis.
Figure 3. Simplified signaling pathway of the DNA damage response.
Biological Activity and Quantitative Data
While extensive quantitative data for a wide range of this compound analogs is limited in the public domain, data from structurally related compounds like busulfan (B1668071) and pipobroman (B1677944) can provide valuable insights into their potential biological activity.
In Vitro Cytotoxicity
The cytotoxicity of this compound analogs is typically evaluated against a panel of cancer cell lines using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability. The results are often expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Table 1: Comparative Cytotoxicity (IC50) of Busulfan and Treosulfan in Pediatric Tumor Cell Lines
| Cell Line | Tumor Type | Busulfan IC50 (µM) | Treosulfan IC50 (µM) |
| NB-1 | Neuroblastoma | >5000 | 608 |
| Kelly | Neuroblastoma | 1870 | 18.2 |
| SK-N-SH | Neuroblastoma | >5000 | 114 |
| IMR-32 | Neuroblastoma | 3380 | 28.1 |
| MHH-ES-1 | Ewing Sarcoma | 281 | 1.87 |
| RD-ES | Ewing Sarcoma | 1180 | 12.3 |
| SK-ES-1 | Ewing Sarcoma | 2390 | 16.3 |
| VH-64 | Ewing Sarcoma | 1640 | 10.8 |
| HOS | Osteosarcoma | >5000 | 229 |
| SAOS-2 | Osteosarcoma | >5000 | 443 |
| MOLT-4 | Leukemia | 2.81 | 0.73 |
| REH | Leukemia | 4.86 | 1.04 |
Source: Adapted from a study on the cytotoxicity of busulfan and treosulfan. The in-vitro stability of both drugs makes direct comparison of their in-vitro toxicity difficult and does not allow any estimation of dosages needed clinically.
Clinical Efficacy and Adverse Effects of Pipobroman
Pipobroman, a close structural analog of this compound, has been used in the treatment of polycythemia vera (PV). Clinical trials have demonstrated its efficacy in achieving hematologic remission.
Table 2: Clinical Efficacy of Pipobroman in Polycythemia Vera
| Study | Number of Patients | Treatment Regimen | Hematologic Remission Rate | Median Duration of Remission |
| Trial 1 | 100 | Pipobroman | 92% (previously untreated) | 48 months |
| Trial 2 | 163 | Pipobroman | 94% | - |
| Trial 3 | 74 | Pipobroman | 94.4% (previously untreated) | 17.5 months |
Sources: Data compiled from multiple clinical trials.
Common adverse effects associated with pipobroman therapy include hematologic toxicity (leukopenia, thrombocytopenia) and gastrointestinal issues (nausea, diarrhea). A significant long-term risk is the development of acute leukemia.
Table 3: Adverse Effects of Pipobroman in the Treatment of Polycythemia Vera
| Adverse Effect | Incidence |
| Hematologic | |
| Leukopenia | 8% |
| Thrombocytopenia | 7% |
| Gastrointestinal | |
| Gastric pain | Reported |
| Diarrhea | Reported |
| Long-term | |
| Acute Leukemia (actuarial risk at 15 years) | ~15-18.7% |
| Myelofibrosis | Reported |
Sources: Data compiled from multiple clinical trials.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of this compound analogs.
Cytotoxicity Assessment using MTT Assay
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analog for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Figure 4. Workflow for the MTT cytotoxicity assay.
Assessment of DNA Interstrand Cross-linking by Comet Assay
Principle: The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage. Under alkaline conditions, DNA with strand breaks will migrate out of the nucleus, forming a "comet tail." Interstrand cross-links prevent DNA denaturation and migration, resulting in a smaller comet tail.
Protocol:
-
Cell Treatment: Treat cells with the this compound analog for a specified time.
-
Irradiation: Irradiate the cells with a known dose of gamma-rays to induce random strand breaks.
-
Cell Embedding: Embed the cells in low-melting-point agarose (B213101) on a microscope slide.
-
Lysis: Lyse the cells in a high-salt solution to remove membranes and proteins.
-
Alkaline Unwinding and Electrophoresis: Immerse the slides in an alkaline buffer to denature the DNA and then perform electrophoresis.
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
-
Data Analysis: Quantify the amount of DNA in the comet tail. A decrease in tail moment compared to the irradiated control indicates the presence of interstrand cross-links.
Apoptosis Detection by Annexin V/Propidium Iodide Staining
Principle: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Treat cells with the this compound analog for the desired time.
-
Cell Harvesting and Washing: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Conclusion and Future Directions
This compound and its structural analogs remain a promising, albeit underexplored, class of bifunctional alkylating agents. Their mechanism of action, centered on the induction of DNA interstrand cross-links, provides a solid rationale for their potential as anticancer agents. This guide has summarized the available information on their synthesis, mechanism of action, and biological activity, drawing parallels with closely related compounds where necessary.
Future research should focus on the systematic synthesis and evaluation of a diverse library of this compound analogs to establish clear structure-activity relationships. Key areas for investigation include:
-
Modification of the Piperazine Ring: Introduction of various substituents on the piperazine ring could modulate the compound's solubility, lipophilicity, and interaction with cellular transporters, potentially improving its pharmacokinetic profile and reducing off-target toxicity.
-
Variation of the Alkyl Chain: Altering the length and branching of the alkyl chains connecting the piperazine core to the sulfonate esters can influence the geometry and efficiency of DNA cross-linking.
-
Alternative Sulfonate Esters: Exploring different sulfonate ester groups could fine-tune the reactivity of the alkylating moieties.
A comprehensive preclinical evaluation of promising candidates, including detailed pharmacokinetic and toxicology studies, will be crucial for identifying analogs with an improved therapeutic index for potential clinical development. The experimental protocols and data presented in this guide provide a foundational framework for such endeavors.
References
Molecular Insights into Piposulfan: An Uncharted Territory in Neoplastic Cell Targeting
Despite its history as a chemotherapeutic agent, the precise molecular targets of Piposulfan in neoplastic cells remain largely undefined in publicly accessible scientific literature. An in-depth review of available research reveals a significant knowledge gap regarding the specific proteins, signaling pathways, and molecular mechanisms through which this compound exerts its cytotoxic effects. This lack of detailed information precludes the creation of a comprehensive technical guide with quantitative data, detailed experimental protocols, and pathway visualizations as initially intended.
This compound, a piperazine (B1678402) derivative and an alkylating agent, has been evaluated in clinical studies for its efficacy against various malignancies, including malignant lymphomas and solid tumors.[1][2] However, these studies, primarily conducted in the mid-20th century, focused on clinical outcomes and toxicity profiles rather than elucidating the drug's molecular mechanism of action.
Alkylating agents as a class are known to function by covalently attaching alkyl groups to DNA, leading to DNA damage, cell cycle arrest, and ultimately apoptosis. While it is plausible that this compound operates through a similar general mechanism, the specific molecular players involved in its interaction with cancer cells are not well-documented.
For context, the molecular mechanisms of other alkylating agents, such as Busulfan (B1668071), have been more extensively studied. Research on Busulfan has indicated its ability to induce apoptosis in prostate cancer cells and influence androgen receptor phosphatization.[3] However, it is crucial to note that such findings cannot be directly extrapolated to this compound without specific experimental validation. The structural differences between these molecules likely lead to distinct interactions with cellular components.
The current landscape of publicly available research lacks the specific data required to fulfill the user's request for a detailed technical guide. There is no quantitative data, such as IC50 values for specific cell lines or binding affinities to molecular targets, to summarize. Similarly, detailed experimental protocols for identifying this compound's molecular targets are not described in the available literature. Consequently, the creation of signaling pathway diagrams using Graphviz is not feasible due to the absence of defined pathways to visualize.
Further research, employing modern molecular biology and proteomic techniques, would be necessary to identify the direct binding partners of this compound, elucidate the signaling cascades it modulates, and understand the full spectrum of its molecular effects in neoplastic cells. Such studies would be invaluable for optimizing its therapeutic use and potentially identifying biomarkers for patient stratification.
References
- 1. Effect of this compound (NSC-47774) on malignant lymphomas and solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Midwest cooperative group evaluation of this compound (A-20968) in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mechanism of prostate cancer cell apoptosis induced by busulfan via adjustment of androgen receptor phosphatization - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Piposulfan Administration in Murine Cancer Models
Disclaimer: Extensive literature searches did not yield specific preclinical studies detailing the administration of Piposulfan in murine cancer models. The following application notes and protocols are therefore provided as a generalized framework based on standard methodologies for evaluating alkylating agents in vivo. The quantitative data presented are illustrative examples and should not be considered as established results for this compound. Researchers should conduct dose-finding and toxicity studies to determine the appropriate therapeutic window for this compound in their specific cancer model.
Introduction
This compound is a piperazine (B1678402) derivative and an alkylating agent that has been investigated for its antineoplastic properties. Alkylating agents exert their cytotoxic effects by forming covalent bonds with DNA, leading to cross-linking, DNA strand breaks, and ultimately, cell death.[1][2][3][4] This document provides a set of generalized protocols for the preparation and administration of this compound to murine cancer models for efficacy and toxicology assessment.
Quantitative Data Summary
The following tables represent hypothetical data to illustrate how results from this compound studies in murine cancer models could be presented.
Table 1: Hypothetical Efficacy of this compound in Various Murine Cancer Models
| Murine Model | Cell Line | Administration Route | Dosing Schedule | Tumor Growth Inhibition (TGI) % | Increase in Lifespan (ILS) % |
| Leukemia | L1210 | Intraperitoneal (IP) | 10 mg/kg, daily for 5 days | N/A | 50% |
| Leukemia | P388 | Intraperitoneal (IP) | 15 mg/kg, every 3 days for 3 cycles | N/A | 45% |
| Melanoma | B16-F10 | Intravenous (IV) | 5 mg/kg, twice weekly for 2 weeks | 60% | 30% |
| Colon Cancer | CT26 | Subcutaneous (SC) | 20 mg/kg, once weekly for 3 weeks | 75% | N/A |
Table 2: Illustrative Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Unit |
| Half-life (t½) | 2.5 | hours |
| Cmax (at 10 mg/kg IP) | 5 | µg/mL |
| Tmax (at 10 mg/kg IP) | 0.5 | hours |
| Bioavailability (Oral) | <10 | % |
Table 3: Example Toxicology Profile of this compound in Mice (14-day study)
| Dose (mg/kg/day, IP) | Maximum Tolerated Dose (MTD) | LD50 | Observed Toxicities |
| 5 | ✓ | >50 | Mild weight loss (<5%) |
| 15 | ✗ | ~40 | Significant weight loss (>15%), lethargy |
| 30 | ✗ | <30 | Severe weight loss, hunched posture, mortality |
Experimental Protocols
Drug Preparation
Materials:
-
This compound powder
-
Sterile vehicle (e.g., 0.9% saline, 5% dextrose, or a solution containing DMSO and/or Cremophor EL, depending on solubility)
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile filters (0.22 µm)
Protocol:
-
Determine the required concentration of this compound based on the desired dose and injection volume.
-
Aseptically weigh the appropriate amount of this compound powder.
-
In a sterile vial, add a small amount of the chosen vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while vortexing to ensure complete dissolution. If necessary, use a sonicator to aid dissolution.
-
Once fully dissolved, filter the solution through a 0.22 µm sterile filter into a new sterile vial.
-
Store the prepared solution according to its stability data (e.g., at 4°C, protected from light). Prepare fresh solutions as required.
Murine Cancer Models
Commonly used murine models for cancer research include:
-
Syngeneic models: Implantation of mouse tumor cell lines into immunocompetent mice of the same genetic background (e.g., L1210 or P388 leukemia in DBA/2 mice, B16-F10 melanoma in C57BL/6 mice, or CT26 colon carcinoma in BALB/c mice).[5][6][7][8]
-
Xenograft models: Implantation of human tumor cell lines into immunodeficient mice (e.g., Nude, SCID, or NSG mice).
Protocol for Subcutaneous Tumor Implantation (e.g., B16-F10 Melanoma):
-
Culture B16-F10 cells under standard conditions.
-
Harvest cells during the exponential growth phase and determine cell viability (e.g., using trypan blue exclusion).
-
Resuspend the cells in sterile, serum-free media or PBS at a concentration of 1 x 10^6 cells per 100 µL.
-
Anesthetize a C57BL/6 mouse.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of the mouse using a 27-gauge needle.[8]
-
Monitor the mice for tumor growth. Begin treatment when tumors reach a palpable size (e.g., 50-100 mm³).
Protocol for Intraperitoneal Tumor Implantation (e.g., L1210 Leukemia):
-
Prepare L1210 cells as described above, resuspending them at a concentration of 1 x 10^5 cells per 200 µL.
-
Restrain a DBA/2 mouse.
-
Inject 200 µL of the cell suspension into the intraperitoneal cavity using a 27-gauge needle.[5]
-
Monitor mice for signs of disease progression (e.g., weight loss, abdominal distension) and survival.
Administration of this compound
The choice of administration route depends on the drug's properties and the experimental design. Common routes include intraperitoneal (IP), intravenous (IV), subcutaneous (SC), and oral (PO) gavage.[9][10][11]
Protocol for Intraperitoneal (IP) Injection:
-
Restrain the mouse, tilting it slightly head-down to move the abdominal organs.
-
Insert a 27-gauge needle into the lower right or left abdominal quadrant, avoiding the midline.
-
Aspirate to ensure the needle has not entered the bladder or intestines.
-
Inject the prepared this compound solution. The typical injection volume is 100-200 µL.
Protocol for Intravenous (IV) Injection (Tail Vein):
-
Warm the mouse under a heat lamp to dilate the tail veins.
-
Place the mouse in a restraining device.
-
Swab the tail with alcohol.
-
Using a 29- or 30-gauge needle, cannulate one of the lateral tail veins.
-
Slowly inject the this compound solution. The typical injection volume is 100 µL.
Efficacy Assessment
For solid tumors:
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Calculate Tumor Growth Inhibition (TGI) at the end of the study.
For leukemia/disseminated models:
-
Monitor body weight and clinical signs of disease.
-
Record survival time for each mouse.
-
Calculate the Increase in Lifespan (ILS).
Visualizations
Signaling Pathway
Caption: General signaling pathway of alkylating agents like this compound.
Experimental Workflow
Caption: A typical experimental workflow for an in vivo efficacy study.
References
- 1. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 3. 7 Key Facts About Alkylating Agents Chemotherapy: Mechanism & Uses [int.livhospital.com]
- 4. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. Overexpression of P-glycoprotein and alterations in topoisomerase II in P388 mouse leukemia cells selected in vivo for resistance to mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of B16 melanoma growth and metastasis in C57BL mice by vaccination with a syngeneic endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. B16 as a Mouse Model for Human Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 10. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 11. rjptsimlab.com [rjptsimlab.com]
Application Notes and Protocols for High-Dose Piposulfan in Bone Marrow Transplantation
Disclaimer: The following application notes and protocols are based on the available scientific literature. Due to the limited recent data on high-dose Piposulfan for bone marrow transplantation, information on the closely related and widely used alkylating agent, Busulfan, has been included to provide a comprehensive and relevant framework. Researchers should exercise caution and refer to the primary literature and institutional guidelines when designing and executing experiments.
Introduction
This compound is a piperazine (B1678402) derivative and an antineoplastic agent.[1] It is presumed to function as a DNA alkylating agent, a mechanism shared with other cytotoxic drugs used in cancer therapy, such as Busulfan.[2] Alkylating agents are a cornerstone of conditioning regimens for bone marrow transplantation, as they are highly effective at eradicating hematopoietic stem cells in the bone marrow, thereby creating a niche for the engraftment of transplanted donor cells.
This document provides an overview of the application of high-dose alkylating agents, using Busulfan as a primary example due to the wealth of available data, in the context of bone marrow transplantation. These notes are intended for researchers, scientists, and drug development professionals.
Mechanism of Action: DNA Alkylation
The therapeutic effect of this compound and Busulfan is derived from their ability to induce cytotoxicity through the alkylation of DNA. This process involves the covalent attachment of an alkyl group to DNA, leading to the formation of DNA adducts. These adducts can interfere with DNA replication and transcription, leading to single-strand breaks, and the formation of inter-strand and intra-strand cross-links. The accumulation of DNA damage triggers cell cycle arrest and, ultimately, apoptosis (programmed cell death).
References
Application Notes and Protocols for Alkylating Agent-Based Conditioning in Hematopoietic Stem Cell Transplantation
Note on Terminology: Initial searches for "Piposulfan" yielded limited results pertaining to its use in modern Hematopoietic Stem Cell Transplantation (HSCT) conditioning regimens. The available literature primarily describes it as an older piperazine-derived antineoplastic agent with a presumed DNA alkylating mechanism of action, historically used for conditions like polycythemia vera.[1][2] Given the extensive documentation and current clinical relevance of the alkylating agents Busulfan (B1668071) and its analogue Treosulfan in HSCT, this document will focus on these two agents to provide a comprehensive and practical resource for researchers and drug development professionals.
Introduction
Conditioning regimens are a critical component of HSCT, designed to eradicate malignant cells, suppress the host immune system to prevent graft rejection, and create space in the bone marrow for donor stem cells to engraft. Busulfan and Treosulfan are potent alkylating agents that form the backbone of many myeloablative and reduced-intensity conditioning (RIC) regimens. Their efficacy is attributed to their ability to induce DNA damage and apoptosis in hematopoietic and malignant cells.[1]
Treosulfan, a prodrug of a bifunctional alkylating agent, is noted for its favorable toxicity profile compared to busulfan, particularly a lower incidence of sinusoidal obstruction syndrome (SOS) and neurotoxicity.[3] This has led to its increasing use, especially in pediatric patients and adults with comorbidities.[4]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on Busulfan- and Treosulfan-based conditioning regimens.
Table 1: Patient Demographics and Regimen Details
| Agent | Indication | N | Median Age (years) | Donor Type | Conditioning Regimen Components |
| Busulfan (Low Dose) | Myelofibrosis | 134 | 56 | Matched/Mismatched | Intravenous Busulfan (≤6.4 mg/kg) + Fludarabine |
| Busulfan (High Dose) | Myelofibrosis | 57 | 61 | Matched/Mismatched | Intravenous Busulfan (≥12.8 mg/kg) + Fludarabine |
| Treosulfan | Myelofibrosis | 73 | 59 | Matched/Mismatched | Treosulfan + Fludarabine |
| Busulfan | AML/MDS | 85 | - | - | Busulfan + Fludarabine |
| Treosulfan | AML/MDS | 94 | - | - | Treosulfan + Fludarabine |
| Busulfan | ALL | - | - | - | Oral/IV Busulfan + Cyclophosphamide |
| Treosulfan | Non-Malignant Diseases (Pediatric) | - | - | - | Treosulfan-based |
| Treosulfan | Chronic Granulomatous Disease (Pediatric) | 70 | 8.9 | HLA-matched/mismatched | Treosulfan-based |
Data compiled from multiple sources.
Table 2: Engraftment and Survival Outcomes
| Agent | Indication | Median Neutrophil Engraftment (days) | Overall Survival (OS) | Event-Free Survival (EFS) / Progression-Free Survival (PFS) |
| Busulfan (Low Dose) | Myelofibrosis | 15 | - | Lower than Treosulfan |
| Busulfan (High Dose) | Myelofibrosis | 16 | Lower than Treosulfan | Lower than Treosulfan |
| Treosulfan | Myelofibrosis | 14 | Higher than High-Dose Busulfan | Higher than both Busulfan doses |
| Treosulfan | AML/MDS | - | Improved vs. Busulfan | 2-year: 64% |
| Busulfan | AML/MDS | - | - | 2-year: 50.4% |
| Treosulfan | Chronic Granulomatous Disease (Pediatric) | 17 | 91.4% (at 34 months) | 81.4% (at 34 months) |
Data compiled from multiple sources.
Table 3: Key Toxicities and Complications
| Agent | Indication | Non-Relapse Mortality (NRM) / Treatment-Related Mortality (TRM) | Acute GVHD (Grade II-IV / III-IV) | Chronic GVHD | Sinusoidal Obstruction Syndrome (SOS) | |---|---|---|---|---| | Busulfan (Low Dose) | Myelofibrosis | Similar to High-Dose Busulfan | - | - | - | | Busulfan (High Dose) | Myelofibrosis | Similar to Low-Dose Busulfan | - | - | - | | Treosulfan | Myelofibrosis | Lower than Busulfan | - | - | - | | Busulfan | AML/MDS | 29.4% | 31.6% (Grade ≥3) | 32.1% (Extensive) | Documented in 3 patients | | Treosulfan | AML/MDS | 35.5% | 32.2% (Grade ≥3) | 15.7% (Extensive) | Documented in 2 patients | | Treosulfan | Chronic Granulomatous Disease (Pediatric) | - | 12% (Grade III-IV) | 9 patients developed cGVHD | - |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: Treosulfan-Based Conditioning for AML/MDS
This protocol is based on a regimen comparing Treosulfan and Busulfan in patients with AML or MDS who are ineligible for standard conditioning.
1. Patient Eligibility:
-
Diagnosis of Acute Myeloid Leukemia (AML) or Myelodysplastic Syndrome (MDS).
-
Ineligible for standard myeloablative conditioning due to age (≥50 years) or comorbidities (HCT-CI score >2).
2. Conditioning Regimen:
-
Fludarabine: 30 mg/m² administered intravenously daily for 5 days (e.g., Day -6 to Day -2).
-
Treosulfan: 10 g/m² administered intravenously daily for 3 days (e.g., Day -4 to Day -2).
3. GVHD Prophylaxis:
-
A standard regimen of a calcineurin inhibitor (e.g., cyclosporine A or tacrolimus) combined with methotrexate (B535133) or mycophenolate mofetil.
4. Stem Cell Infusion:
-
Allogeneic hematopoietic stem cells are infused on Day 0.
5. Supportive Care:
-
Prophylaxis against bacterial, viral, and fungal infections per institutional guidelines.
-
Monitoring for regimen-related toxicities, particularly mucositis, gastrointestinal disorders, and hepatic function.
Protocol 2: Busulfan-Based Conditioning with Pharmacokinetic Monitoring
This protocol outlines a common approach for Busulfan administration, emphasizing the importance of therapeutic drug monitoring (TDM) to optimize outcomes.
1. Patient Eligibility:
-
Patients undergoing myeloablative allogeneic HSCT for various hematologic malignancies.
2. Conditioning Regimen:
-
Fludarabine: 30-40 mg/m² administered intravenously daily for 4-5 days.
-
Busulfan (Intravenous):
- Administered typically over 4 days (e.g., Day -5 to Day -2).
- Dosing is targeted to achieve a specific Area Under the Curve (AUC). A common target is 900-1500 µM·min per dose.
- The first dose may be calculated based on body weight or body surface area.
3. Pharmacokinetic Monitoring (TDM):
-
Blood samples are drawn after the first dose of Busulfan at specific time points to determine the drug concentration.
-
The AUC is calculated from these concentrations.
-
Subsequent Busulfan doses are adjusted to ensure the cumulative AUC falls within the target therapeutic window. This personalization aims to minimize toxicity while ensuring efficacy.
4. GVHD Prophylaxis and Supportive Care:
-
As described in Protocol 1, tailored to the specific patient and institutional guidelines.
Visualizations
Mechanism and Workflow Diagrams
Caption: Simplified mechanism of alkylating agents in HSCT conditioning.
Caption: A generalized workflow for allogeneic HSCT.
Caption: Synergistic effects in a Busulfan/Fludarabine regimen.
Conclusion
Busulfan and Treosulfan are cornerstone alkylating agents in conditioning regimens for HSCT. While both are effective, Treosulfan-based regimens are emerging as a safer alternative, particularly for patients with comorbidities, demonstrating improved survival and a lower incidence of severe toxicities like chronic GVHD in certain patient populations. The choice of agent and intensity of the regimen must be carefully considered based on the patient's disease, age, comorbidities, and donor source. Pharmacokinetic monitoring for Busulfan is a critical tool to personalize dosing, thereby optimizing the balance between efficacy and toxicity. Further research and clinical trials are essential to continue refining these regimens to improve long-term outcomes for HSCT recipients.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Midwest cooperative group evaluation of this compound (A-20968) in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treosulfan is a safe and effective alternative to busulfan for conditioning in adult allogeneic HSCT patients: Data from a single center - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treosulfan-based conditioning vs. low-dose busulfan-based conditioning for allogeneic hematopoietic stem cell transplantation: a cost-utility analysis in Poland | Kawalec | Acta Haematologica Polonica [journals.viamedica.pl]
Application Notes and Protocols: In Vivo Efficacy Studies of Piposulfan in Xenograft Models
Note: As of the latest literature search, specific studies detailing the in vivo efficacy of Piposulfan in xenograft models are not publicly available. The following application notes and protocols are based on the general principles of evaluating alkylating agents in preclinical cancer models and the known characteristics of structurally similar compounds.
Introduction to this compound
This compound is an antineoplastic agent. While detailed mechanistic studies are limited, its structural similarity to other piperazine (B1678402) derivatives like pipobroman (B1677944) suggests that it likely functions as a DNA alkylating agent.[1] The presumed mechanism of action involves the formation of covalent bonds with DNA, leading to DNA damage, disruption of DNA synthesis and replication, and ultimately, cell death (apoptosis). This mode of action is characteristic of a class of chemotherapy drugs used to treat various cancers.
Proposed Mechanism of Action: DNA Alkylation
The cytotoxic effect of this compound is hypothesized to stem from its ability to alkylate DNA. This process introduces alkyl groups into the DNA molecule, causing several detrimental effects that can trigger cell cycle arrest and apoptosis.
References
Application Notes and Protocols for Piposulfan in Hematological Malignancies: A Review of Available Data
A critical review of existing scientific literature reveals a significant scarcity of recent and detailed information regarding the use of Piposulfan in the treatment of hematological malignancies. The majority of available studies on this compound, also known as NSC-47774, date back to the 1960s and lack the comprehensive experimental protocols, quantitative data, and mechanistic details required for contemporary research and drug development. Therefore, the creation of detailed, modern application notes and protocols for this compound is not feasible based on publicly available information.
The initial investigations into this compound positioned it as an antineoplastic agent with potential activity against lymphomas and other cancers. However, it appears to have been largely superseded by other alkylating agents, such as Busulfan, which have been more extensively studied and characterized.
Historical Data on this compound
Early clinical evaluations of this compound in the 1960s provided preliminary insights into its potential therapeutic role. These studies, however, do not meet the standards of modern clinical trial reporting, and as such, detailed protocols and quantitative outcomes are not available.
One of the few accessible studies reported on the effect of this compound (NSC-47774) in patients with malignant lymphomas and some solid tumors. The study suggested some level of therapeutic activity, but the provided information is insufficient to construct a detailed treatment protocol.[1] Another evaluation by a Midwest cooperative group also investigated this compound (referred to as A-20968) in various cancers, including leukemia and lymphoma, but again, the publication lacks the specific details necessary for replication and modern application.[2]
Mechanism of Action: General Postulates
While specific signaling pathways for this compound are not detailed in the available literature, as a piperazine (B1678402) derivative and an alkylating agent, its mechanism of action is presumed to be similar to other drugs in its class. Alkylating agents, in general, exert their cytotoxic effects by attaching alkyl groups to DNA, leading to DNA damage, inhibition of DNA replication and transcription, and ultimately, cell death (apoptosis).
To illustrate the general mechanism of alkylating agents, a conceptual signaling pathway is provided below. It is important to note that this is a generalized representation and has not been specifically validated for this compound.
Caption: Generalized mechanism of action for an alkylating agent.
A Note on the Lack of Current Data
The absence of recent clinical trials, pharmacokinetic studies, and detailed mechanistic investigations for this compound significantly hinders its current applicability in a research or clinical setting for hematological malignancies. The scientific community has largely focused on developing and refining other therapeutic agents with more favorable efficacy and safety profiles.
For researchers and drug development professionals interested in protocols for alkylating agents in hematological malignancies, it is recommended to focus on well-documented drugs such as Busulfan . Extensive data from numerous clinical trials, detailed administration protocols, pharmacokinetic and pharmacodynamic profiles, and well-characterized mechanisms of action are readily available for Busulfan.
Should you be interested in detailed Application Notes and Protocols for a more current and well-documented therapeutic agent for hematological malignancies, please specify the agent of interest.
References
Application Note: Quantification of Busulfan in Human Plasma by LC-MS/MS
Introduction
This application note details a robust and sensitive method for the quantification of Busulfan (B1668071) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). While the initial request specified "Piposulfan," a thorough review of scientific literature indicates a likely reference to "Busulfan," a closely related and more commonly analyzed alkylating agent used in the conditioning regimen for hematopoietic stem cell transplantation (HSCT).[1][2][3] Therapeutic drug monitoring of Busulfan is crucial to optimize dosing, minimize toxicity, and improve patient outcomes.[2][3] The method described herein is suitable for clinical research and therapeutic drug monitoring, offering high accuracy, precision, and a rapid turnaround time.[1][4]
The presented protocol is based on a compilation of validated methods and provides a comprehensive guide for researchers, scientists, and drug development professionals.[2][4][5] The primary analytical technique employed is LC-MS/MS, which offers superior sensitivity and specificity compared to other methods like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography with ultraviolet or fluorescence detection.[2]
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard:
-
Busulfan analytical standard
-
Busulfan-d8 (internal standard, IS)
-
-
Solvents and Chemicals:
-
Acetonitrile (B52724) (ACN), HPLC or LC-MS grade
-
Methanol (MeOH), HPLC or LC-MS grade
-
Formic acid, LC-MS grade
-
Ammonium (B1175870) acetate (B1210297), LC-MS grade
-
Ultrapure water (e.g., Milli-Q)
-
Drug-free human plasma (for calibration and quality control standards)
-
Sample Preparation
The most common and efficient method for plasma sample preparation for Busulfan analysis is protein precipitation.[2][4][5]
Protocol:
-
Allow all frozen plasma samples, calibration standards, and quality control (QC) samples to thaw at room temperature.
-
Vortex each sample to ensure homogeneity.
-
In a clean microcentrifuge tube, pipette 100 µL of the plasma sample, standard, or QC.
-
Add 100 µL of the internal standard working solution (Busulfan-d8 in a suitable solvent like ACN).
-
Add 600 µL of acetonitrile (ACN) to precipitate the plasma proteins.[2]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 10,000 x g for 6 minutes at room temperature.[2]
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
The following are typical LC-MS/MS parameters compiled from various validated methods.[2][4][5]
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Typical Conditions |
| LC System | A high-performance liquid chromatography system. |
| Column | C18 column (e.g., Hypersil GOLD C18, 50 mm × 2.1 mm, 1.7 µm).[4] |
| Mobile Phase | A: 2 mM ammonium acetate and 0.1% formic acid in water. B: Acetonitrile or Methanol.[2][3] |
| Gradient/Isocratic | Isocratic elution with a 30:70 ratio of methanol/water has been successfully used.[2][3] Gradient elution can also be employed. |
| Flow Rate | 0.4 mL/min.[5] |
| Injection Volume | 2-10 µL.[2][4] |
| Column Temperature | Ambient or controlled (e.g., 40 °C). |
| MS System | A triple quadrupole mass spectrometer. |
| Ionization Mode | Electrospray Ionization (ESI), positive mode. |
| Multiple Reaction Monitoring (MRM) Transitions | Busulfan: m/z 263.9 → 150.9[5] Busulfan-d8 (IS): m/z 272.0 → 159.0[5] |
| Run Time | Optimized for rapid analysis, typically between 1.6 to 3 minutes.[3][4] |
Data Presentation
The following table summarizes the quantitative performance data from various validated methods for Busulfan analysis in plasma.
Table 2: Summary of Quantitative Data for Busulfan Analysis
| Parameter | Method 1[2] | Method 2[4] | Method 3[5] | Method 4[1] |
| Linearity Range | 0.03 - 5 mg/L | 10 - 7500 ng/mL | 0.01 - 10 µg/mL | 0 - 5000 ng/mL |
| Correlation Coefficient (R²) | > 0.995 | 0.99 | > 0.99 | Not specified |
| Lower Limit of Quantification (LLOQ) | 0.03 mg/L | 10 ng/mL | 0.01 µg/mL | 25 ng/mL |
| Limit of Detection (LOD) | Not specified | Not specified | Not specified | 1.56 ng/mL |
| Intra-day Precision (%CV) | < 7.2% | 1.4% - 2.5% | < 12.64% | < 5% |
| Inter-day Precision (%CV) | < 7.2% | 2.2% - 5.5% | < 12.64% | < 5% |
| Accuracy/Bias (%) | 85% - 115% | Not specified | -7.21% to 8.26% (as RE) | Not specified |
| Recovery (%) | Not specified | > 90% | 99.76% ± 6.53% | 100% - 105% |
| Matrix Effect | No significant effect observed | Not specified | No significant effect observed | Not specified |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the analytical workflow for the quantification of Busulfan in plasma.
Caption: Workflow for Busulfan analysis in plasma.
Logical Relationship of Method Validation
The following diagram outlines the logical relationships between key validation parameters in an analytical method for Busulfan.
Caption: Method validation parameter relationships.
References
- 1. Quantification of Human Plasma-Busulfan Concentration by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid and accurate method for quantifying busulfan in plasma samples by isocratic liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A rapid HPLC-MS/MS method for determining busulfan in hemolytic samples from children with hematopoietic stem cell transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Piposulfan for the Treatment of Non-Hodgkin Lymphoma
Disclaimer: The following information is for research and informational purposes only. Piposulfan is an older chemotherapeutic agent, and recent clinical data on its use for non-Hodgkin lymphoma are limited. The protocols described are general examples and should be adapted and validated for specific experimental contexts.
Introduction
This compound (NSC-47774) is a piperazine (B1678402) derivative that belongs to the class of alkylating agents.[1] Historically, it was investigated for its antineoplastic properties in various malignancies, including malignant lymphomas.[1][2] Alkylating agents exert their cytotoxic effects by forming covalent bonds with DNA, leading to the disruption of DNA synthesis and function, and ultimately inducing cell death.[3][4] This document provides an overview of the available historical data and generalized protocols for the preclinical and clinical investigation of this compound in the context of non-Hodgkin lymphoma.
Pharmacology and Mechanism of Action
This compound is believed to function as a bifunctional alkylating agent. The precise mechanism of action is not fully elucidated in recent literature but is presumed to be similar to other agents in its class. The proposed mechanism involves the formation of reactive intermediates that covalently bind to nucleophilic groups on DNA bases, particularly the N7 position of guanine. This can result in DNA cross-linking (both inter-strand and intra-strand), DNA strand breaks, and abnormal base pairing. These DNA lesions inhibit DNA replication and transcription, triggering cell cycle arrest and apoptosis.
Caption: General mechanism of action for alkylating agents like this compound.
Historical Clinical Data
Clinical studies on this compound were conducted in the 1960s. The available data is from abstracts of these early clinical trials and lacks the detailed reporting of modern studies.
| Study Cohort | Number of Patients | Treatment Regimen | Response | Reference |
| Malignant Lymphomas | 19 | Not specified | 6 objective responses | |
| Non-Hodgkin Lymphoma | Not specified | Not specified | Mentioned as an indication for evaluation |
Note: The term "objective response" in the historical context may not align with current RECIST criteria. These studies included various types of lymphomas, and data specific to non-Hodgkin lymphoma subtypes is not available.
Experimental Protocols
The following are generalized protocols that can be adapted for the evaluation of this compound.
Protocol 1: In Vitro Cytotoxicity Assay in Non-Hodgkin Lymphoma Cell Lines
Objective: To determine the cytotoxic effects of this compound on non-Hodgkin lymphoma cell lines.
Materials:
-
Non-Hodgkin Lymphoma cell lines (e.g., DHL-4, SUDHL-6)
-
This compound
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed NHL cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Make serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Treatment: Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with solvent) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
Viability Assessment (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Centrifuge the plate and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 (half-maximal inhibitory concentration) value.
Protocol 2: In Vivo Antitumor Efficacy in a Xenograft Model
Objective: To evaluate the in vivo antitumor activity of this compound in a mouse xenograft model of non-Hodgkin lymphoma.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Non-Hodgkin Lymphoma cell line (e.g., SUDHL-6)
-
This compound
-
Vehicle solution for injection (e.g., saline with 0.5% carboxymethylcellulose)
-
Calipers
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 NHL cells in 100 µL of PBS/Matrigel mixture into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle solution.
-
Monitoring: Monitor tumor volume, body weight, and signs of toxicity throughout the study.
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups.
Caption: A generalized workflow for anticancer drug evaluation.
Potential Toxicities and Monitoring
Based on the known side effects of alkylating agents, potential toxicities of this compound could include:
-
Hematologic: Myelosuppression (neutropenia, thrombocytopenia, anemia) is a common dose-limiting toxicity.
-
Gastrointestinal: Nausea, vomiting, and digestive system effects.
-
Secondary Malignancies: A long-term risk associated with many alkylating agents.
Monitoring:
-
Complete blood counts (CBC) should be monitored regularly during treatment.
-
Liver and renal function tests should also be performed.
Conclusion
This compound is a historical alkylating agent with limited available data for its use in non-Hodgkin lymphoma. The provided information and protocols are based on early clinical findings and general principles of similar chemotherapeutic drugs. Further research would be required to establish a definitive role for this compound in the modern treatment landscape of non-Hodgkin lymphoma.
References
- 1. Effect of this compound (NSC-47774) on malignant lymphomas and solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Midwest cooperative group evaluation of this compound (A-20968) in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 4. Alkylating Chemotherapy Agents: 7 Key Examples and Their Clinical Uses [int.livhospital.com]
Application Notes and Protocols for Investigating Piposulfan in Combination with Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are designed to provide a foundational framework for the investigation of piposulfan in combination with immunotherapy. It is critical to note that there is a significant lack of recent scientific literature and clinical data specifically evaluating this compound in this context. Therefore, the information presented herein is largely extrapolated from studies on other alkylating agents, such as cyclophosphamide (B585) and busulfan, and should be adapted and validated rigorously in preclinical models before any consideration for clinical application.
Introduction to this compound and its Potential in Immuno-oncology
This compound is a piperazine (B1678402) derivative and an antineoplastic agent that functions as a DNA alkylating agent.[1] Its mechanism of action is presumed to involve the cross-linking of DNA strands, which disrupts DNA synthesis and leads to cancer cell death.[1] Historically, this compound was investigated for its efficacy against malignant lymphomas and various solid tumors.[2][3]
The rationale for combining this compound with immunotherapy stems from the known immunomodulatory effects of other alkylating agents.[1] Chemotherapy-induced cell death can, under certain conditions, be immunogenic, a process known as immunogenic cell death (ICD). ICD is characterized by the release of damage-associated molecular patterns (DAMPs), which can stimulate an anti-tumor immune response. Furthermore, some alkylating agents can selectively deplete regulatory T cells (Tregs), a type of immune cell that suppresses anti-tumor immunity. By inducing ICD and reducing immunosuppression, this compound could potentially synergize with immunotherapies, such as immune checkpoint inhibitors (ICIs), to enhance their anti-cancer efficacy.
Proposed Mechanism of Action for this compound and Immunotherapy Combination
The synergistic anti-tumor effect of a this compound and immunotherapy combination is hypothesized to be multifactorial. This proposed mechanism is based on the known effects of other alkylating agents on the tumor microenvironment (TME).
-
Induction of Immunogenic Cell Death (ICD): this compound, as a DNA alkylating agent, may induce ICD in cancer cells. This leads to the surface exposure of calreticulin (B1178941) (CRT) and the release of ATP and high mobility group box 1 (HMGB1). These DAMPs act as "eat me" signals and danger signals, respectively, promoting the maturation of dendritic cells (DCs) and their ability to present tumor antigens to T cells.
-
Depletion of Regulatory T cells (Tregs): Low-dose or "metronomic" administration of some alkylating agents has been shown to selectively reduce the number and function of Tregs within the TME. This alleviates a major source of immunosuppression, allowing for a more robust anti-tumor T cell response.
-
Enhanced T-cell Priming and Infiltration: By promoting DC maturation and reducing Treg-mediated suppression, the combination therapy is expected to lead to enhanced priming and activation of tumor-specific CD8+ cytotoxic T lymphocytes (CTLs). These activated CTLs can then more effectively infiltrate the tumor and kill cancer cells.
-
Synergy with Immune Checkpoint Inhibitors (ICIs): ICIs, such as anti-PD-1 or anti-CTLA-4 antibodies, work by blocking inhibitory signals that dampen T cell activity. By increasing the presence of activated, tumor-infiltrating T cells, this compound could create a more favorable TME for ICIs to exert their effects, leading to a more potent and durable anti-tumor response.
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound and immunotherapy synergy.
Preclinical Evaluation Strategy
A systematic preclinical evaluation is essential to determine the feasibility and potential efficacy of combining this compound with immunotherapy.
Experimental Workflow Diagram
Caption: Preclinical workflow for evaluating this compound and immunotherapy.
Experimental Protocols
The following are generalized protocols that should be optimized for specific cell lines, tumor models, and immunotherapy agents.
In Vitro Assessment of Immunogenic Cell Death
Objective: To determine if this compound can induce markers of ICD in cancer cells.
Materials:
-
Cancer cell line of interest (e.g., murine colon adenocarcinoma CT26, melanoma B16F10)
-
This compound
-
Doxorubicin (B1662922) (positive control for ICD)
-
Complete cell culture medium
-
Antibodies for flow cytometry: anti-Calreticulin (CRT)
-
ATP measurement kit (e.g., luciferin-based assay)
-
HMGB1 ELISA kit
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed cancer cells in 6-well plates at a density that allows for 70-80% confluency after 24 hours.
-
Drug Treatment: Treat cells with a dose range of this compound (e.g., 0.1x to 10x IC50) and a known ICD inducer like doxorubicin for 24-48 hours. Include an untreated control.
-
Calreticulin (CRT) Exposure:
-
Harvest cells gently using a non-enzymatic cell dissociation solution.
-
Wash cells with cold PBS.
-
Stain cells with an anti-CRT antibody according to the manufacturer's protocol.
-
Analyze CRT surface expression by flow cytometry.
-
-
ATP Release:
-
Collect the cell culture supernatant.
-
Measure ATP concentration using a luciferin-based ATP assay kit according to the manufacturer's instructions.
-
-
HMGB1 Release:
-
Collect the cell culture supernatant.
-
Measure HMGB1 concentration using an ELISA kit following the manufacturer's protocol.
-
In Vivo Efficacy Study in Syngeneic Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound in combination with an immune checkpoint inhibitor.
Materials:
-
Syngeneic mouse model (e.g., BALB/c mice for CT26 tumors, C57BL/6 mice for B16F10 tumors)
-
This compound
-
Immune checkpoint inhibitor (e.g., anti-mouse PD-1 antibody)
-
Vehicle control
-
Isotype control antibody
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1x10^6 CT26 cells) into the flank of the mice.
-
Treatment Groups: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into the following treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle + Isotype control
-
Group 2: this compound + Isotype control
-
Group 3: Vehicle + anti-PD-1 antibody
-
Group 4: this compound + anti-PD-1 antibody
-
-
Dosing and Administration:
-
Administer this compound at a predetermined dose and schedule (e.g., intraperitoneally every 3 days).
-
Administer the anti-PD-1 antibody at a standard dose (e.g., 10 mg/kg) intraperitoneally twice a week.
-
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Efficacy Endpoints: Monitor tumor growth inhibition, overall survival, and the number of tumor-free mice.
-
Pharmacodynamic Studies: At the end of the study (or at an intermediate time point), collect tumors and spleens for immune cell analysis by flow cytometry (e.g., CD4+, CD8+, Tregs, myeloid-derived suppressor cells).
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: In Vitro ICD Marker Expression
| Treatment Group | % CRT Positive Cells (Mean ± SD) | ATP Release (Fold Change vs. Control) | HMGB1 Release (ng/mL) |
| Untreated Control | 1.0 | ||
| This compound (Low Dose) | |||
| This compound (High Dose) | |||
| Doxorubicin (Positive Control) |
Table 2: In Vivo Anti-Tumor Efficacy
| Treatment Group | Tumor Growth Inhibition (%) | Median Survival (Days) | % Tumor-Free Mice |
| Vehicle + Isotype | 0 | 0 | |
| This compound + Isotype | |||
| Vehicle + anti-PD-1 | |||
| This compound + anti-PD-1 |
Table 3: Tumor Immune Infiltrate Analysis (Flow Cytometry)
| Treatment Group | % CD8+ T cells of CD45+ | % Tregs (FoxP3+) of CD4+ | CD8+/Treg Ratio |
| Vehicle + Isotype | |||
| This compound + Isotype | |||
| Vehicle + anti-PD-1 | |||
| This compound + anti-PD-1 |
Conclusion and Future Directions
The provided application notes and protocols offer a starting point for the preclinical investigation of this compound in combination with immunotherapy. Given the lack of specific data on this compound, a cautious and thorough approach is warranted. Future studies should focus on optimizing the dosing and scheduling of this compound to maximize its immunomodulatory effects while minimizing toxicity. Furthermore, exploring combinations with other immunotherapeutic modalities, such as adoptive cell therapy or cancer vaccines, could unveil novel and more effective treatment strategies. A comprehensive understanding of the immunological changes induced by this compound in the tumor microenvironment will be crucial for its potential translation into clinical applications.
References
- 1. Effects of the Alkylating Agent Cyclophosphamide in Potentiating Anti-Tumor Immunity [mdpi.com]
- 2. Effect of this compound (NSC-47774) on malignant lymphomas and solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Midwest cooperative group evaluation of this compound (A-20968) in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Investigating Piposulfan Resistance in Cancer Cells
Disclaimer: Direct experimental studies on the mechanisms of resistance to Piposulfan are limited in publicly available scientific literature. The following troubleshooting guides and frequently asked questions (FAQs) are based on established mechanisms of resistance to other alkylating agents, a class of drugs to which this compound belongs.[1] Researchers should validate these potential mechanisms for their specific cancer cell models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its presumed mechanism of action?
This compound is an antineoplastic agent and a derivative of piperazine.[1] While its precise mechanism is not fully elucidated, its structural similarity to other alkylating agents suggests that it functions by alkylating DNA.[1] This process leads to the formation of adducts and cross-links in the DNA, disrupting DNA synthesis and replication, which ultimately induces cell death in rapidly dividing cancer cells.[1]
Q2: What are the general mechanisms by which cancer cells develop resistance to alkylating agents like this compound?
Cancer cells can develop resistance to alkylating agents through several key mechanisms:
-
Enhanced DNA Repair: Cancer cells can upregulate their DNA repair machinery to more efficiently remove the DNA adducts formed by the alkylating agent. Key pathways include Base Excision Repair (BER) and enzymes like O6-methylguanine-DNA methyltransferase (MGMT) and Poly(ADP-ribose) polymerase (PARP).[2][3][4]
-
Increased Drug Detoxification: The cell's natural detoxification systems can be enhanced. A primary mechanism is the conjugation of the drug with glutathione (B108866) (GSH), a reaction often catalyzed by glutathione S-transferases (GSTs). This modification renders the drug more water-soluble and less toxic, facilitating its removal from the cell.[5][6]
-
Reduced Intracellular Drug Concentration: Cancer cells can decrease the intracellular accumulation of the drug by either reducing its uptake or, more commonly, by increasing its efflux. The overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), is a well-documented mechanism for pumping drugs out of the cell.[7][8][9][10]
-
Alterations in Apoptotic Pathways: Cells can acquire mutations or alter the expression of proteins involved in the apoptosis (programmed cell death) signaling cascade. This allows them to tolerate a higher level of DNA damage without initiating cell death.
Troubleshooting Guides
Issue 1: My cancer cell line is showing increased resistance to this compound in my cell viability assays (e.g., MTT, XTT). What should I investigate first?
If you observe an increase in the IC50 value of this compound in your cell line, consider the following troubleshooting workflow:
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Mechanisms of chemoresistance to alkylating agents in malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA Repair Pathways in Cancer Therapy and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. THE ROLE OF GLUTATHIONE-DEPENDENT ENZYMES IN DRUG-RESISTANCE [discovery.fiu.edu]
- 7. Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The structures of MsbA: Insight into ABC transporter-mediated multidrug efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Piposulfan Resistance in Refractory Lymphoma
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving piposulfan resistance in refractory lymphoma.
FAQs: Understanding this compound Resistance
Q1: What is the mechanism of action of this compound?
This compound is an alkylating agent. Its primary mechanism of action involves the covalent attachment of alkyl groups to DNA. This process, known as alkylation, leads to DNA damage, specifically interstrand cross-links, which inhibit DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[1][2][3]
Q2: What are the known mechanisms of resistance to alkylating agents like this compound in lymphoma?
While specific data on this compound resistance is limited, resistance to alkylating agents in lymphoma is generally understood to occur through several key mechanisms:[1]
-
Enhanced DNA Repair: Cancer cells can upregulate DNA repair pathways to efficiently remove this compound-induced DNA adducts, thereby mitigating the cytotoxic effects.[4][5][6][7] Key pathways include mismatch repair (MMR) and base excision repair (BER).[4][5]
-
Altered Apoptotic Pathways: Resistance can arise from the overexpression of anti-apoptotic proteins, such as those in the Bcl-2 family (e.g., Bcl-2, Bcl-xL), which prevent the initiation of programmed cell death despite significant DNA damage.[8][9][10][11]
-
Activation of Pro-Survival Signaling Pathways: Constitutive activation of signaling pathways like PI3K/Akt/mTOR and NF-κB can promote cell survival and proliferation, overriding the death signals induced by this compound.[12][13][14][15][16][17]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cancer cells, reducing its intracellular concentration and efficacy.[18][19][20][21]
-
Inactivation by Cellular Thiols: Increased levels of intracellular thiols, such as glutathione (B108866) (GSH), can detoxify this compound through conjugation, rendering it inactive before it can reach its DNA target.[3]
Troubleshooting Guides for Experimental Studies
This section provides guidance for common issues encountered when studying this compound resistance in a laboratory setting.
Problem 1: High Cell Viability Observed in this compound-Treated Refractory Lymphoma Cells
Possible Cause 1: Enhanced DNA Repair
-
Troubleshooting:
-
Assess the expression levels of key DNA repair proteins (e.g., MSH2, MSH6, PARP1) via Western blot.[4]
-
Consider co-treatment with a PARP inhibitor to block a key DNA repair pathway and potentially re-sensitize cells to this compound.
-
Possible Cause 2: Blockade of Apoptosis
-
Troubleshooting:
-
Evaluate the expression of Bcl-2 family proteins (Bcl-2, Bcl-xL, Bax, Bak) using Western blot. An increased ratio of anti-apoptotic to pro-apoptotic proteins may indicate resistance.[8][10]
-
Experiment with BH3 mimetics (e.g., Venetoclax) in combination with this compound to inhibit anti-apoptotic Bcl-2 proteins and promote apoptosis.[11][22]
-
Possible Cause 3: Activation of Survival Pathways
-
Troubleshooting:
Problem 2: Inconsistent Results in Cell Viability Assays (e.g., MTT Assay)
Possible Cause 1: Sub-optimal Assay Conditions
-
Troubleshooting:
Possible Cause 2: this compound Instability
-
Troubleshooting:
-
Prepare fresh this compound solutions for each experiment, as alkylating agents can be unstable in solution.
-
Protect the stock solution from light and store at the recommended temperature.
-
Data Presentation: Illustrative Quantitative Data
Due to the limited availability of specific quantitative data for this compound in published literature, the following tables are provided as illustrative examples of how to structure and present experimental data when studying drug resistance.
Table 1: IC50 Values of this compound in Sensitive and Resistant Lymphoma Cell Lines
| Cell Line | Type | This compound IC50 (µM) |
| DLBCL-SENS | This compound-Sensitive | 15.5 |
| DLBCL-RES1 | This compound-Resistant | 85.2 |
| DLBCL-RES2 | This compound-Resistant | 110.8 |
Table 2: Apoptosis Rates in Response to this compound Treatment (24h)
| Cell Line | Treatment (this compound, 20 µM) | % Apoptotic Cells (Annexin V+) |
| DLBCL-SENS | Untreated | 4.2% |
| DLBCL-SENS | Treated | 65.7% |
| DLBCL-RES1 | Untreated | 5.1% |
| DLBCL-RES1 | Treated | 12.3% |
Table 3: Relative Protein Expression in Sensitive vs. Resistant Cells
| Protein | DLBCL-SENS (Relative Expression) | DLBCL-RES1 (Relative Expression) |
| Bcl-2 | 1.0 | 3.8 |
| p-Akt | 1.0 | 4.2 |
| MSH2 | 1.0 | 3.1 |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for assessing cell viability based on the metabolic activity of cells.[25][26][28][29]
Materials:
-
Lymphoma cell lines (sensitive and resistant)
-
This compound
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed 1 x 10^4 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
Treat cells with a serial dilution of this compound and incubate for the desired time (e.g., 48 or 72 hours). Include untreated and vehicle-only controls.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[30][31][32]
Materials:
-
Treated and untreated lymphoma cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with this compound for a specified time (e.g., 24 hours).
-
Harvest 1-5 x 10^5 cells by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot for Apoptosis and Signaling Proteins
This protocol is for detecting the expression levels of specific proteins involved in resistance pathways.[33][34][35][36][37]
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-p-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare total protein lysates from cell pellets using a suitable lysis buffer.
-
Determine the protein concentration of each lysate.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze band intensities, normalizing to a loading control like GAPDH.
Mandatory Visualizations
Signaling Pathways in this compound Resistance
Caption: Key mechanisms of this compound action and resistance in lymphoma.
Experimental Workflow for Assessing this compound Resistance
Caption: Workflow for investigating this compound resistance mechanisms.
Logical Flow for Troubleshooting High Cell Viability
Caption: Troubleshooting guide for unexpected this compound resistance.
References
- 1. Mechanisms of action of, and modes of resistance to, alkylating agents used in the treatment of haematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. youtube.com [youtube.com]
- 4. rupress.org [rupress.org]
- 5. Targeting DNA Repair, Cell Cycle, and Tumor Microenvironment in B Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleotide excision repair and B lymphoma: somatic hypermutation is not the only culprit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and Validation of a DNA Damage Repair-Related Signature for Diffuse Large B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the Bcl-2 Family in B Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 12. Status of PI3K/Akt/mTOR Pathway Inhibitors in Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NF-kappaB pathway could help solve resistance problem in mantle cell lymphoma | MDedge [mdedge.com]
- 15. NF-κB Activation in Lymphoid Malignancies: Genetics, Signaling, and Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NF-kappaB activation through the alternative pathway correlates with chemoresistance and poor survival in extranodal NK/T-cell lymphoma, nasal type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ashpublications.org [ashpublications.org]
- 18. mdpi.com [mdpi.com]
- 19. Revisiting the role of efflux pumps in multidrug-resistant cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. communities.springernature.com [communities.springernature.com]
- 21. Efflux Pump-Mediated Resistance in Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ashpublications.org [ashpublications.org]
- 23. onclive.com [onclive.com]
- 24. Pre-clinical activity of targeting the PI3K/Akt/mTOR pathway in Burkitt lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 25. MTT assay protocol | Abcam [abcam.com]
- 26. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 27. broadpharm.com [broadpharm.com]
- 28. merckmillipore.com [merckmillipore.com]
- 29. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 31. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Apoptosis western blot guide | Abcam [abcam.com]
- 34. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 35. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]
- 37. blog.cellsignal.com [blog.cellsignal.com]
Technical Support Center: Managing Hematological Toxicity of Piposulfan
Disclaimer: Information regarding the specific hematological toxicity profile and management of Piposulfan is limited in publicly available scientific literature. The following guidance is based on the general principles of managing chemotherapy-induced myelosuppression and data from the closely related alkylating agent, Busulfan. Researchers should exercise caution and refer to any specific product information or investigational brochures available for this compound.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering hematological toxicity during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of this compound-induced hematological toxicity?
A1: The precise mechanism of this compound is not extensively detailed in recent literature. However, based on its classification as a piperazine (B1678402) derivative and its similarity to other alkylating agents like Busulfan, this compound is presumed to act by alkylating DNA. This action disrupts DNA replication and protein synthesis, leading to cell death, particularly in rapidly dividing cells such as hematopoietic stem and progenitor cells in the bone marrow. This suppression of bone marrow activity (myelosuppression) results in decreased production of red blood cells, white blood cells, and platelets.
Q2: What are the primary signs of hematological toxicity to monitor for during this compound experiments?
A2: The primary signs of hematological toxicity, or myelosuppression, include:
-
Neutropenia: A significant decrease in neutrophils (a type of white blood cell), which increases the risk of infection.
-
Thrombocytopenia: A reduction in platelet count, leading to an increased risk of bleeding, which can manifest as bruising or petechiae.
-
Anemia: A decline in red blood cells or hemoglobin, resulting in fatigue, shortness of breath, and pale skin.
Regular monitoring of complete blood counts (CBCs) is crucial to detect these changes early.
Q3: What are the standard first-line responses to observing significant myelosuppression in animal models treated with this compound?
A3: The immediate response to severe myelosuppression should be to prevent further toxicity and support the subject. Standard procedures include:
-
Dose Reduction or Interruption: Temporarily halting or reducing the dose of this compound is a critical first step to allow the bone marrow to recover.[1]
-
Supportive Care: This may involve blood transfusions to address severe anemia or thrombocytopenia and the administration of hematopoietic growth factors to stimulate the production of blood cells.[1]
Troubleshooting Guides
Issue 1: Unexpectedly Severe Neutropenia
| Symptom | Possible Cause | Troubleshooting/Management Strategy |
| Rapid and severe drop in Absolute Neutrophil Count (ANC) | High sensitivity of the experimental model to this compound. Incorrect dosing or calculation. | 1. Immediately review and confirm the dosage calculations and administration protocol.2. Consider reducing the this compound dose in subsequent experiments.3. Administer Granulocyte-Colony Stimulating Factor (G-CSF) to stimulate neutrophil production. Prophylactic use of G-CSF is recommended for regimens with a high risk of febrile neutropenia.[2]4. Isolate affected animals to prevent infection. |
Issue 2: Persistent Thrombocytopenia
| Symptom | Possible Cause | Troubleshooting/Management Strategy |
| Platelet count remains low despite dose reduction. | Cumulative toxicity affecting megakaryocytes. The experimental model may have a slow platelet recovery rate. | 1. Consider a longer drug holiday (interruption of dosing) to allow for platelet recovery.2. If bleeding is observed, platelet transfusions may be necessary.3. Evaluate for other potential causes of thrombocytopenia if it persists unexpectedly. |
Issue 3: Progressive Anemia
| Symptom | Possible Cause | Troubleshooting/Management Strategy |
| Gradual but significant decrease in hemoglobin and hematocrit. | Suppression of erythropoiesis in the bone marrow. | 1. Monitor for clinical signs of anemia such as lethargy and pallor.2. For severe, symptomatic anemia, a red blood cell transfusion is the standard treatment.3. Erythropoiesis-Stimulating Agents (ESAs) can be considered, though their use may be associated with other risks. |
Data Presentation
Table 1: Hematological Toxicity of Intravenous Busulfan in a Rhesus Macaque Model (Data extrapolated as a proxy for this compound)
| Dose | Parameter | Nadir (Day of Onset) | Recovery to Baseline |
| 4 mg/kg | White Blood Cells | Day 19-22 | By Day 40 |
| Neutrophils | Day 19 | By Day 40 | |
| Platelets | Day 19-22 | By Day 40 | |
| 6 mg/kg | White Blood Cells | Day 19-22 | > Day 55 |
| Neutrophils | Day 19-22 | > Day 55 | |
| Platelets | Day 19-22 | > Day 55 |
Source: Adapted from a study on Busulfan pharmacokinetics and toxicity in a rhesus macaque model.[3]
Experimental Protocols
Protocol 1: Monitoring Hematological Toxicity via Complete Blood Count (CBC)
Objective: To quantify the hematological toxicity of this compound by monitoring changes in blood cell populations.
Methodology:
-
Blood Collection:
-
Collect 20-50 µL of peripheral blood from the experimental animal (e.g., tail vein in mice) at baseline (pre-treatment) and at regular intervals post-Piposulfan administration (e.g., days 4, 7, 14, 21, and 28).
-
Collect blood into EDTA-coated microtubes to prevent coagulation.
-
-
Analysis:
-
Use an automated hematology analyzer to determine the following parameters:
-
White Blood Cell (WBC) count
-
Red Blood Cell (RBC) count
-
Hemoglobin (HGB)
-
Hematocrit (HCT)
-
Platelet (PLT) count
-
Differential WBC count (neutrophils, lymphocytes, monocytes, etc.)
-
-
-
Data Interpretation:
-
Compare post-treatment values to baseline to determine the percentage decrease in each cell lineage.
-
Identify the nadir (lowest point) for each cell type and the time to recovery.
-
Protocol 2: Colony-Forming Unit (CFU) Assay for Hematopoietic Progenitors
Objective: To assess the in vitro toxicity of this compound on hematopoietic stem and progenitor cells.
Methodology:
-
Cell Isolation:
-
Isolate bone marrow cells from the femurs and tibias of untreated control animals.
-
Create a single-cell suspension in an appropriate medium (e.g., IMDM with 2% FBS).
-
-
Drug Incubation:
-
Incubate the bone marrow cells with varying concentrations of this compound for a specified period (e.g., 24 hours).
-
-
Plating:
-
Plate the treated cells in a methylcellulose-based medium containing a cocktail of cytokines (e.g., SCF, IL-3, IL-6, EPO) that support the growth of different hematopoietic colonies.
-
-
Incubation and Colony Counting:
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 7-14 days.
-
Using an inverted microscope, count the number of colonies for each lineage:
-
CFU-GM (Granulocyte, Macrophage)
-
BFU-E (Burst-Forming Unit - Erythroid)
-
CFU-GEMM (Granulocyte, Erythrocyte, Macrophage, Megakaryocyte)
-
-
-
Data Analysis:
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of colony formation) for each progenitor cell type to quantify its hematopoietic toxicity.
-
Visualizations
References
- 1. [Expert consensus on the out-of-hospital management of myelosuppression associated with oncological treatment (2025 edition)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The impact of myelosuppression on quality of life of patients treated with chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Busulfan pharmacokinetics, toxicity, and low-dose conditioning for autologous transplantation of genetically modified hematopoietic stem cells in the rhesus macaque model - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Piposulfan dosage for minimal side effects
Disclaimer: Piposulfan is an alkylating agent for which there is limited recent scientific literature. The information provided here is based on the general properties of alkylating agents and early clinical studies of this compound. Researchers should exercise caution and consult comprehensive toxicological resources before initiating any experiment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is classified as an alkylating agent. Its cytotoxic effects are mediated through the alkylation of DNA. This process involves the transfer of an alkyl group to the DNA molecule, leading to the formation of covalent bonds. This can result in DNA damage, cross-linking of DNA strands, and inhibition of DNA synthesis and replication, ultimately inducing cell death.
Q2: What are the known side effects associated with this compound from early clinical studies?
A2: Early studies on this compound indicated that its primary dose-limiting toxicity is myelosuppression, affecting the hematopoietic system. Other reported side effects are generally related to the digestive system. Due to the age of these studies, a comprehensive and contemporary side effect profile is not available.
Q3: How can I determine an optimal starting dose for my in vitro experiments?
A3: For in vitro studies, a dose-response experiment is crucial. A common starting point is to test a wide range of concentrations (e.g., from nanomolar to micromolar) on your cell line of interest. A cell viability assay, such as an MTT or MTS assay, can be used to determine the IC50 (the concentration at which 50% of cell growth is inhibited). This value can then serve as a basis for designing further experiments.
Q4: Are there any known resistance mechanisms to this compound?
A4: While specific resistance mechanisms to this compound are not well-documented, resistance to alkylating agents, in general, can occur through several mechanisms. These include increased DNA repair capacity, decreased drug uptake into the cell, and detoxification of the drug, often mediated by glutathione (B108866) S-transferases.
Troubleshooting Guides
Issue 1: High variability in experimental results.
-
Possible Cause 1: Drug Instability.
-
Troubleshooting Step: Ensure that this compound is properly stored according to the manufacturer's instructions. Prepare fresh dilutions for each experiment from a stock solution.
-
-
Possible Cause 2: Inconsistent Cell Seeding.
-
Troubleshooting Step: Verify your cell counting and seeding protocols to ensure a consistent number of cells are plated for each experiment.
-
-
Possible Cause 3: Edge Effects in multi-well plates.
-
Troubleshooting Step: Avoid using the outer wells of multi-well plates for experimental conditions, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile media or PBS.
-
Issue 2: No observable cytotoxic effect at expected concentrations.
-
Possible Cause 1: Cell line resistance.
-
Troubleshooting Step: Your chosen cell line may have intrinsic or acquired resistance to alkylating agents. Consider testing a different cell line known to be sensitive to this class of drugs.
-
-
Possible Cause 2: Incorrect drug concentration.
-
Troubleshooting Step: Double-check your calculations for drug dilutions. If possible, have another researcher verify them.
-
-
Possible Cause 3: Insufficient incubation time.
-
Troubleshooting Step: The cytotoxic effects of alkylating agents can be time-dependent. Consider extending the incubation period of your experiment (e.g., from 24 hours to 48 or 72 hours).
-
Data Presentation
Table 1: Common Side Effects Associated with Alkylating Agents
| System Organ Class | Common Adverse Effects |
| Hematologic | Myelosuppression (anemia, neutropenia, thrombocytopenia) |
| Gastrointestinal | Nausea, vomiting, diarrhea, mucositis |
| Dermatologic | Alopecia (hair loss), skin rash |
| Neurologic | Peripheral neuropathy |
| Renal | Nephrotoxicity |
| Reproductive | Infertility |
Note: This table represents a generalized overview of side effects for the alkylating agent class. The specific incidence and severity for this compound are not well-documented in recent literature.
Experimental Protocols
Protocol 1: Determination of IC50 using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a series of dilutions of this compound in culture medium. It is recommended to use a logarithmic or semi-logarithmic dilution series.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same solvent concentration used to dissolve this compound) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the drug concentration and use a non-linear regression model to calculate the IC50 value.
Visualizations
Caption: Generalized mechanism of DNA alkylation by this compound.
Caption: A typical experimental workflow for evaluating an alkylating agent.
Caption: A logical diagram for troubleshooting unexpected experimental results.
Technical Support Center: Piposulfan (assumed Busulfan)
Disclaimer: Initial searches for "Piposulfan" did not yield any relevant results for a drug with this name. Based on the context of the query regarding an alkylating agent used in cancer therapy, this technical support guide has been developed for Busulfan (B1668071) , a well-characterized drug with similar properties. The information provided below pertains to Busulfan.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Busulfan.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for Busulfan?
A1: Busulfan is primarily metabolized through conjugation with glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). This initial step is followed by further metabolism in the mercapturic acid pathway. While GSTs are the main drivers of its clearance, some studies suggest that oxidative enzymes like cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) may also play a minor role.[1]
Q2: Which specific enzymes are involved in Busulfan metabolism?
A2: The key enzymes are the glutathione S-transferase isoenzymes. Polymorphisms in genes encoding these enzymes, such as GSTM1, can contribute to inter-patient variability in Busulfan clearance.[1] There is also evidence suggesting the involvement of drug transporters like ABCB1 (MDR1) and MRP1 in the disposition of Busulfan and its metabolites.[1]
Q3: What are the known major drug-drug interactions with Busulfan?
A3: Busulfan has a narrow therapeutic index, and its pharmacokinetics can be significantly altered by co-administered drugs.[1] Known interactions include:
-
Drugs that decrease Busulfan clearance (increase exposure): Itraconazole, metronidazole, and deferasirox (B549329) can decrease Busulfan clearance, leading to increased toxicity.[2] Acetaminophen administered less than 72 hours before or concurrently with Busulfan may also reduce its clearance by depleting glutathione stores.[2]
-
Drugs that increase Busulfan clearance (decrease exposure): Phenytoin is known to increase Busulfan clearance by inducing glutathione-S-transferase.[2]
Q4: How significant is the inter-individual variability in Busulfan pharmacokinetics?
A4: There is a large inter-patient variability in the pharmacokinetics of Busulfan, which can impact both toxicity and efficacy.[3][4] This variability is attributed to factors such as genetic polymorphisms in metabolizing enzymes (e.g., GSTs), age, and co-administered medications.[1] Therapeutic drug monitoring (TDM) is often employed to adjust dosing and minimize toxicity.[3]
Troubleshooting Guides
Issue 1: High Variability in Pharmacokinetic (PK) Data Across a Study Cohort
Possible Causes:
-
Genetic Polymorphisms: Differences in genes for GSTs or drug transporters among subjects can lead to varied metabolic rates.
-
Concomitant Medications: Undocumented or recently administered drugs (e.g., acetaminophen) could be affecting Busulfan metabolism.
-
Sample Handling and Analysis: Inconsistencies in blood sample collection times, processing, or the analytical method (e.g., gas chromatography-mass spectrometry) can introduce variability.[4]
Troubleshooting Steps:
-
Genotype Study Subjects: If feasible, genotype patients for common polymorphisms in GSTM1 and other relevant genes to stratify the data.[1]
-
Thorough Medication Review: Conduct a detailed review of all concomitant medications, including over-the-counter drugs, for at least 72 hours prior to Busulfan administration.[2]
-
Standardize Protocols: Ensure strict adherence to protocols for PK sampling times, sample processing, and storage. Validate the bioanalytical method for precision and accuracy.
Issue 2: Discrepancy Between In Vitro and In Vivo Drug Interaction Results
Possible Causes:
-
In Vitro System Limitations: Standard in vitro systems like human liver microsomes may not fully capture the complete metabolic pathway, especially the contribution of conjugation and transport mechanisms which are critical for Busulfan.
-
Induction vs. Inhibition: The in vitro experiment might be designed to detect direct inhibition but miss enzyme induction, which requires longer exposure times.
-
Metabolite-Mediated Interactions: The parent drug may not be an inhibitor/inducer, but a metabolite formed in vivo could be.
Troubleshooting Steps:
-
Use More Comprehensive In Vitro Models: Employ cryopreserved human hepatocytes, which contain both Phase I and Phase II enzymes as well as transporters, to get a more complete picture of the metabolic profile.
-
Conduct Pre-incubation Assays: When testing for CYP interactions, pre-incubate the test compound with the enzyme system to assess for time-dependent inhibition.
-
Investigate Metabolites: Characterize the metabolites of the interacting drug and test their potential to inhibit or induce Busulfan's metabolic pathways.
Quantitative Data
Table 1: Pharmacokinetic Parameters of Intravenous Busulfan
| Parameter | Value | Population | Reference |
| Clearance (CL) | 0.217 L/h/kg | Myelofibrosis Patients | [5] |
| Volume of Distribution (Vd) | 0.82 L/kg | Myelofibrosis Patients | [5] |
| Elimination Half-Life (Blood) | 2.52 h | Rats (Liposomal Bu) | [6] |
| Area Under the Curve (AUC) | 1146 ± 187 µM.min | Pediatric Neuroblastoma Patients | [4] |
Table 2: Summary of Known Drug-Drug Interactions with Busulfan
| Interacting Drug | Effect on Busulfan | Magnitude of Effect | Proposed Mechanism | Reference |
| Itraconazole | Decreased Clearance | Up to 25% decrease | Inhibition of metabolic pathways | [2] |
| Metronidazole | Decreased Clearance | >25% decrease | Inhibition of metabolic pathways | [2] |
| Acetaminophen (<72h prior) | Decreased Clearance | Variable | Depletion of glutathione levels | [2] |
| Phenytoin | Increased Clearance | ≥15% increase | Induction of Glutathione-S-Transferase | [2] |
| Deferasirox | Decreased Clearance | Not specified | Not fully elucidated | [2] |
Experimental Protocols
Protocol 1: In Vitro Metabolism of Busulfan using Human Liver Microsomes
Objective: To determine the rate of Busulfan metabolism and identify the role of Cytochrome P450 enzymes.
Methodology:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL protein), Busulfan (at various concentrations, e.g., 1-100 µM), and a NADPH-generating system in phosphate (B84403) buffer (pH 7.4).
-
Initiation of Reaction: Pre-warm the mixture at 37°C for 5 minutes, then initiate the reaction by adding the NADPH-generating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the concentration of remaining Busulfan in the supernatant using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Calculate the rate of metabolism from the disappearance of the parent drug over time. To assess the role of specific CYPs, repeat the experiment in the presence of known chemical inhibitors (e.g., ketoconazole (B1673606) for CYP3A4).
Protocol 2: Clinical Drug-Drug Interaction Study Design
Objective: To evaluate the effect of a co-administered drug (Drug X) on the pharmacokinetics of Busulfan in patients.
Methodology:
-
Study Design: A two-period, fixed-sequence study design is often employed.
-
Period 1 (Reference): Patients receive a standard dose of intravenous Busulfan. Serial blood samples are collected at pre-defined time points (e.g., pre-dose, and at 2, 2.25, 4, 5, 6, and 8 hours post-infusion) to determine the Busulfan pharmacokinetic profile.[7]
-
Period 2 (Treatment): After a suitable washout period, patients receive Drug X for a specified duration, followed by co-administration of the same Busulfan dose. The same PK sampling schedule is followed.
-
-
Pharmacokinetic Sampling: Collect blood samples in appropriate tubes (e.g., containing heparin or EDTA) at each time point. Process the samples to separate plasma and store frozen at -80°C until analysis.
-
Bioanalysis: Quantify Busulfan concentrations in plasma samples using a validated LC-MS/MS or GC-MS method.
-
Pharmacokinetic Analysis: Calculate key PK parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), and CL (clearance) for each period using non-compartmental analysis.
-
Statistical Analysis: Compare the PK parameters of Busulfan with and without co-administration of Drug X. A significant difference in AUC or clearance would indicate a drug-drug interaction.
Visualizations
Caption: Primary metabolic pathway of Busulfan via glutathione conjugation.
Caption: Workflow for investigating drug-drug interactions with Busulfan.
References
- 1. Clarifying Busulfan Metabolism and Drug Interactions to Support New Therapeutic Drug Monitoring Strategies: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pfizermedical.com [pfizermedical.com]
- 3. Pharmacokinetics of liposomal busulphan in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Busulfan pharmacokinetics following intravenous and oral dosing regimens in children receiving high-dose myeloablative chemotherapy for high-risk neuroblastoma as part of the HR-NBL-1/SIOPEN trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacokinetics and distribution of liposomal busulfan in the rat: a new formulation for intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Busulfan Pharmacokinetics and Precision Dosing: Are Patients with Fanconi Anemia Different? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Piposulfan Efficacy Enhancement
Disclaimer: Information on Piposulfan is limited in recent scientific literature. This technical support center provides guidance based on the established principles of DNA alkylating agents, the class to which this compound belongs. The strategies and protocols outlined here are general and should be adapted and validated for specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is classified as a DNA alkylating agent. Its therapeutic effect is believed to stem from its ability to attach alkyl groups to DNA molecules within cancer cells. This process, known as alkylation, can occur on one or both strands of the DNA. The resulting DNA damage disrupts the normal processes of DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[1][2][3] Bifunctional alkylating agents can form cross-links within a DNA strand (intrastrand) or between two different strands (interstrand), which are particularly difficult for the cell to repair and are highly cytotoxic.[1][4]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential resistance mechanisms?
Resistance to alkylating agents like this compound is a significant challenge and can be multifactorial.[5][6] Key mechanisms include:
-
Enhanced DNA Repair: Cancer cells can upregulate DNA repair pathways to counteract the damage induced by this compound.
-
O6-methylguanine-DNA methyltransferase (MGMT): This DNA repair enzyme directly removes alkyl groups from the O6 position of guanine, a critical site of alkylation for many agents.[7][8] High levels of MGMT are a common cause of resistance.[9]
-
Base Excision Repair (BER) and Nucleotide Excision Repair (NER): These pathways can also repair DNA lesions caused by alkylating agents.[7][8]
-
Mismatch Repair (MMR): A deficient MMR system can paradoxically lead to tolerance of certain types of DNA damage, contributing to resistance.[7][8]
-
-
Increased Drug Efflux: Cancer cells may overexpress ATP-binding cassette (ABC) transporter proteins that actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.
-
Drug Inactivation: Intracellular detoxification systems, such as the glutathione-S-transferase (GST) system, can conjugate with and inactivate alkylating agents.[6][10]
-
Alterations in Apoptotic Pathways: Mutations in genes that control apoptosis (e.g., p53) can make cancer cells less likely to undergo programmed cell death in response to DNA damage.
Q3: What strategies can I explore to enhance the efficacy of this compound in my experiments?
Several strategies can be investigated to potentially increase the effectiveness of this compound:
-
Combination Therapy: Combining this compound with other agents can create synergistic effects and overcome resistance.[11][12]
-
Inhibitors of DNA Repair: Co-administration with inhibitors of key DNA repair pathways, such as PARP inhibitors (for BER pathway inhibition) or ATR inhibitors, may prevent cancer cells from repairing this compound-induced damage.[8][13][14]
-
Modulators of Drug Resistance: Agents that inhibit drug efflux pumps or deplete glutathione (B108866) could increase the intracellular concentration and activity of this compound.
-
Other Chemotherapeutic Agents: Combining with drugs that have different mechanisms of action (e.g., taxanes, antimetabolites) can target the cancer cells through multiple pathways.[11][12]
-
-
Modulation of the Tumor Microenvironment: The tumor microenvironment can influence drug resistance. Strategies to alter this environment may enhance this compound's efficacy.
-
Targeted Delivery: Encapsulating this compound in nanoparticles or conjugating it to a targeting moiety could improve its delivery to tumor cells and reduce systemic toxicity.
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| High IC50 value or significant variability between experiments. | Compound-related issues: Purity, stability, or solubility problems. | - Verify the purity and integrity of the this compound stock. - Prepare fresh dilutions for each experiment. - Ensure complete solubilization in the vehicle and culture medium. |
| Cell line-related issues: High passage number, cell health, or inconsistent seeding density. | - Use low-passage, authenticated cell lines. - Ensure cells are in the logarithmic growth phase at the time of treatment. - Maintain consistent cell seeding densities across experiments. | |
| Assay-related issues: Inappropriate incubation time or assay endpoint. | - Perform a time-course experiment to determine the optimal treatment duration. - Consider using multiple assays to measure cell viability and apoptosis. | |
| Initial sensitivity followed by acquired resistance in long-term cultures. | Upregulation of resistance mechanisms: Increased DNA repair, drug efflux, or altered signaling pathways. | - Analyze the expression of key resistance markers (e.g., MGMT, ABC transporters) in resistant vs. sensitive cells. - Test combination therapies with inhibitors of the suspected resistance pathways. |
| Inconsistent results in combination therapy experiments. | Suboptimal dosing or scheduling: Antagonistic or additive effects instead of synergy. | - Perform a dose-matrix experiment to identify synergistic concentration ranges for both drugs. - Evaluate different administration schedules (e.g., sequential vs. concurrent). |
| High toxicity in non-cancerous control cells. | Non-specific cytotoxicity of the alkylating agent. | - Evaluate the therapeutic index by comparing the IC50 in cancer cells versus normal cells. - Explore targeted delivery systems to increase tumor specificity. |
Data Presentation
Quantitative data from dose-response and combination therapy studies should be summarized in clear, well-structured tables for easy comparison.
Table 1: Example of IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) ± SD |
| Cell Line A | Breast Cancer | 5.2 ± 0.8 |
| Cell Line B | Lung Cancer | 12.6 ± 2.1 |
| Cell Line C | Glioblastoma | 25.4 ± 4.5 |
| Cell Line C (Resistant) | Glioblastoma | >100 |
Table 2: Example of Combination Index (CI) Values for this compound with a PARP Inhibitor
| Drug Combination | Cell Line | CI Value at ED50 | Interpretation |
| This compound + PARP Inhibitor X | Cell Line C | 0.45 | Synergy |
| This compound + PARP Inhibitor X | Cell Line A | 0.92 | Additive Effect |
Note: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results for this compound.
Experimental Protocols
Protocol 1: General Procedure for Determining IC50 using MTT Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a series of dilutions of this compound in the appropriate cell culture medium.
-
Cell Treatment: Remove the old medium and add the this compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis for DNA Damage and Apoptosis Markers
-
Cell Treatment: Treat cells with this compound at various concentrations and for different time points.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against key proteins in the DNA damage response (e.g., γH2AX, p53) and apoptosis (e.g., cleaved caspase-3, PARP).
-
Detection: Incubate with a corresponding secondary antibody and detect the signal using an appropriate chemiluminescence or fluorescence-based method.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: General mechanism of action for this compound as a DNA alkylating agent.
Caption: Key mechanisms of resistance to DNA alkylating agents like this compound.
Caption: A logical workflow for troubleshooting this compound efficacy in vitro.
References
- 1. nursingcenter.com [nursingcenter.com]
- 2. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 5. Mechanisms of resistance to alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of resistance to alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of chemoresistance to alkylating agents in malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Cancer Chemotherapy: Alkylating Agents – Science Technology and Society a Student Led Exploration [opentextbooks.clemson.edu]
- 10. Mechanisms of resistance to alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. 7 Key Facts About Alkylating Agents Chemotherapy: Mechanism & Uses [int.livhospital.com]
- 13. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. CA3116234A1 - Combination therapy utilizing dna alkylating agents and atr inhibitors - Google Patents [patents.google.com]
Technical Support Center: Addressing Neurotoxicity of Alkylating Agents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during in vitro experiments on neurotoxicity induced by alkylating agents.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of neurotoxicity associated with alkylating agents?
A1: Alkylating agents primarily induce neurotoxicity through a multi-faceted approach involving:
-
DNA Damage: As their primary mode of action in cancer therapy, alkylating agents form adducts with DNA, leading to strand breaks and cross-linking.[1][2][3] This damage can trigger cell cycle arrest and apoptosis in neuronal cells.
-
Oxidative Stress: These agents can deplete intracellular antioxidants, such as glutathione, and increase the production of reactive oxygen species (ROS), leading to oxidative damage to lipids, proteins, and DNA.[4]
-
Mitochondrial Dysfunction: Alkylating agents can impair mitochondrial function by disrupting the mitochondrial membrane potential (ΔΨm), inhibiting the respiratory chain, and reducing ATP production.[5] This can further exacerbate oxidative stress and initiate apoptotic pathways.
-
Apoptosis: The culmination of DNA damage, oxidative stress, and mitochondrial dysfunction often leads to the activation of programmed cell death, or apoptosis, in neuronal cells. This process is characterized by the activation of caspases and DNA fragmentation.
Q2: Which in vitro models are most suitable for studying alkylating agent-induced neurotoxicity?
A2: The choice of in vitro model depends on the specific research question. Commonly used models include:
-
Primary Neuronal Cultures: These cultures, derived from specific brain regions of rodents, provide a physiologically relevant model for studying neuronal responses. However, they can be challenging to maintain.
-
Neuronal Cell Lines: Immortalized cell lines, such as the human neuroblastoma SH-SY5Y cell line, offer a more robust and reproducible system for neurotoxicity studies. They can be differentiated into more mature neuron-like cells to better mimic in vivo conditions.
Q3: How can I minimize variability in my neurotoxicity assays?
A3: Consistency is key to obtaining reliable data. To minimize variability:
-
Standardize Cell Culture Conditions: Maintain consistent cell seeding densities, media formulations, and incubation times.
-
Use High-Quality Reagents: Ensure all media, supplements, and experimental reagents are of high quality and not expired.
-
Perform Regular Quality Control: Routinely check for mycoplasma contamination, which can significantly impact cellular responses.
-
Implement Proper Controls: Always include vehicle-treated controls and positive controls (a known neurotoxin) in your experiments.
Troubleshooting Guides
Poor Neuronal Cell Health and Clumping in Culture
Q: My primary neurons are clumping together and not adhering properly to the culture surface. What could be the cause and how can I fix it?
A: Neuronal clumping and poor adherence are common issues that can arise from several factors:
-
Improper Coating of Culture Surface: Neurons require a substrate for proper attachment. Ensure your culture plates or coverslips are evenly and adequately coated with an appropriate substrate like Poly-D-Lysine (PDL) or Poly-L-Ornithine (PLO). Uneven coating can lead to cells migrating and clumping in areas with better attachment.
-
Suboptimal Seeding Density: Both too high and too low seeding densities can promote clumping. A very high density can lead to overcrowding and aggregation, while sparse cultures may encourage neurons to migrate towards each other to form connections. It's crucial to optimize the seeding density for your specific neuronal type and experimental setup.
-
Presence of Cell Debris and DNA: Lysis of cells during the dissociation and plating process can release DNA, which is sticky and can cause cells to clump. Gently washing the cells before plating and, if necessary, treating the cell suspension with a low concentration of DNase I can help to mitigate this.
-
Mechanical Stress During Plating: Vigorous pipetting or agitation of the cells during plating can cause them to aggregate. Handle the cell suspension gently and avoid creating bubbles.
High Background in Immunofluorescence Staining
Q: I am observing high background fluorescence in my immunocytochemistry experiments, making it difficult to visualize my target protein. What are the common causes and solutions?
A: High background in immunofluorescence can obscure specific signals. Here are some common culprits and how to address them:
-
Insufficient Blocking: Inadequate blocking of non-specific binding sites is a primary cause of high background. Increase the concentration of your blocking agent (e.g., bovine serum albumin or normal serum from the species of your secondary antibody) and/or extend the blocking time.
-
Primary or Secondary Antibody Concentration Too High: Using an excessive concentration of either the primary or secondary antibody can lead to non-specific binding. Perform a titration experiment to determine the optimal antibody concentration that provides a strong signal with minimal background.
-
Inadequate Washing: Insufficient washing between antibody incubation steps can leave unbound antibodies that contribute to background noise. Increase the number and duration of your wash steps, and consider adding a mild detergent like Tween-20 to your wash buffer.
-
Autofluorescence: Some cell types or tissues exhibit natural fluorescence. To check for this, examine an unstained sample under the microscope. If autofluorescence is present, you can try using a different fixative, a quenching agent, or selecting fluorophores with emission spectra that do not overlap with the autofluorescence.
Issues with the TUNEL Assay
Q: My TUNEL assay is showing high background staining in my negative control. What could be causing this?
A: High background in a TUNEL assay can be frustrating. Here are some potential causes and troubleshooting tips:
-
Excessive Enzyme (TdT) Concentration: A high concentration of the TdT enzyme can lead to non-specific labeling of DNA ends. Try diluting the enzyme to find the optimal concentration.
-
Over-fixation or Inadequate Permeabilization: Improper fixation can lead to artifacts, while insufficient permeabilization may not allow the reagents to access the nucleus effectively, sometimes leading to uneven staining. Optimize your fixation and permeabilization steps for your specific cell type.
-
DNA Damage During Sample Preparation: Rough handling of cells or harsh enzymatic treatments can cause DNA strand breaks, leading to false-positive signals. Handle cells gently throughout the protocol.
-
Incomplete Rinsing: Residual reagents can contribute to background staining. Ensure thorough rinsing between each step of the assay.
Problems with the Comet Assay
Q: I am not observing any "comets" in my positive control for the Comet assay. What could be wrong?
A: The absence of comets in a positive control indicates a problem with the assay itself. Consider the following:
-
Ineffective DNA Damaging Agent: Ensure that the agent you are using to induce DNA damage in your positive control (e.g., hydrogen peroxide) is fresh and used at an appropriate concentration.
-
Insufficient Lysis: The lysis step is critical for removing cellular membranes and proteins, allowing the DNA to migrate. Ensure that the lysis buffer is correctly prepared and that the incubation time is sufficient.
-
Incorrect Electrophoresis Conditions: The voltage and duration of electrophoresis are crucial for DNA migration. Verify that your power supply is functioning correctly and that the electrophoresis buffer is at the correct pH and temperature.
-
Issues with Agarose (B213101): The concentration and temperature of the low-melting-point agarose are important. If the agarose is too concentrated or too hot, it can impede DNA migration.
Challenges with TMRM Staining for Mitochondrial Membrane Potential
Q: The TMRM signal in my neurons is very dim or fades quickly. How can I improve the staining?
A: TMRM is a sensitive dye, and several factors can affect its performance:
-
Suboptimal Dye Concentration: The optimal TMRM concentration can vary between cell types. It's recommended to perform a titration to find the ideal concentration for your neurons, typically in the range of 20-200 nM.
-
Phototoxicity and Photobleaching: TMRM is susceptible to photobleaching, especially with prolonged exposure to excitation light. Reduce the laser power and exposure time on your microscope.
-
Cell Health: The mitochondrial membrane potential is dependent on cell health. Ensure your neurons are healthy and not stressed before and during the experiment.
-
Quenching Mode vs. Non-quenching Mode: TMRM can be used in two modes. In non-quenching mode (lower concentrations), a decrease in fluorescence indicates depolarization. In quenching mode (higher concentrations), depolarization can lead to an initial increase in fluorescence as the dye de-quenches. Ensure you are using the appropriate concentration for your intended mode of measurement.
Data Presentation
Table 1: IC50 Values of Common Alkylating Agents in Neuronal Cell Lines
| Alkylating Agent | Cell Line | Exposure Time (h) | IC50 (µM) | Reference |
| Cyclophosphamide (B585) | SH-SY5Y | 96 | 0.602 | |
| Cyclophosphamide | SK-N-BE(2) | 96 | 1.045 | |
| Busulfan | SET2 | Not Specified | 27 | |
| Busulfan | HEL | Not Specified | 45.1 | |
| Melphalan | Jurkat J16 | Not Specified | 9.54 | |
| Melphalan | Ramos | Not Specified | 2.38 | |
| Melphalan | MOLT4 | Not Specified | 18.72 | |
| Melphalan | SUPB15 | Not Specified | 6.50 | |
| Melphalan | HL60 | Not Specified | 10.40 |
Note: IC50 values can vary significantly depending on the specific experimental conditions, including the cell line, passage number, and viability assay used.
Experimental Protocols
Comet Assay for Detecting DNA Damage in Neurons
This protocol is adapted from established methods for single-cell gel electrophoresis.
Materials:
-
Comet slides
-
Low-melting-point agarose (LMPA)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% sodium lauryl sarcosinate, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Green)
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Harvest neurons and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Embedding Cells in Agarose: Mix the cell suspension with molten LMPA (at 37°C) at a 1:10 ratio (v/v). Immediately pipette 75 µL of the mixture onto a Comet slide. Allow the agarose to solidify at 4°C for 10 minutes.
-
Lysis: Immerse the slides in cold lysis solution and incubate at 4°C for at least 1 hour.
-
DNA Unwinding: Gently remove the slides from the lysis solution and place them in a horizontal electrophoresis tank filled with cold alkaline electrophoresis buffer. Let the DNA unwind for 20-40 minutes.
-
Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes.
-
Neutralization: Carefully remove the slides and immerse them in neutralization buffer for 5 minutes. Repeat this step three times.
-
Staining: Stain the DNA with an appropriate fluorescent dye according to the manufacturer's instructions.
-
Visualization: Visualize the comets using a fluorescence microscope. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.
TUNEL Assay for Detecting Apoptosis in Cultured Neurons
This protocol provides a general guideline for performing a TUNEL (TdT dUTP Nick-End Labeling) assay.
Materials:
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Sample Preparation: Culture neurons on coverslips. After experimental treatment, wash the cells with PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize them with 0.1% Triton X-100 for 5-10 minutes.
-
TUNEL Reaction: Wash the cells again and then incubate them with the TUNEL reaction mixture in a humidified chamber at 37°C for 1 hour, protected from light.
-
Washing: Wash the cells thoroughly with PBS to remove unincorporated nucleotides.
-
Counterstaining: Stain the nuclei with a counterstain like DAPI.
-
Mounting and Visualization: Mount the coverslips onto microscope slides and visualize the apoptotic cells (TUNEL-positive) using a fluorescence microscope.
Measurement of Mitochondrial Membrane Potential using TMRM
This protocol describes the use of Tetramethylrhodamine, Methyl Ester (TMRM) to assess mitochondrial membrane potential (ΔΨm).
Materials:
-
TMRM stock solution (in DMSO)
-
Imaging buffer (e.g., Hank's Balanced Salt Solution - HBSS)
-
Fluorescence microscope with appropriate filters for rhodamine
Procedure:
-
Cell Preparation: Culture neurons on imaging-compatible dishes or coverslips.
-
TMRM Loading: Prepare a working solution of TMRM in the imaging buffer. The final concentration should be in the non-quenching range (typically 20-50 nM).
-
Incubation: Replace the culture medium with the TMRM-containing imaging buffer and incubate the cells for 20-30 minutes at 37°C, protected from light.
-
Imaging: Image the cells using a fluorescence microscope. Healthy mitochondria with a high ΔΨm will accumulate TMRM and exhibit bright red fluorescence.
-
Positive Control (Depolarization): To confirm that the TMRM signal is dependent on ΔΨm, you can add a mitochondrial uncoupler like FCCP or CCCP to a control well. This will cause a rapid decrease in TMRM fluorescence.
-
Analysis: Quantify the fluorescence intensity of individual mitochondria or whole cells to assess changes in ΔΨm in response to treatment with alkylating agents.
Visualizations
References
- 1. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Reactome | Alkylating DNA damage induced by chemotherapeutic drugs [reactome.org]
- 3. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Alkylating Agent-Induced Toxicity and Melatonin-Based Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Damage effect and mechanisms of cyclophosphamide to human neuroblastoma SH-SY5Y cells [cjpt.magtechjournal.com]
Piposulfan dose adjustments in patients with renal impairment
Disclaimer: This information is for research and informational purposes only and does not constitute medical advice. Always consult with a qualified healthcare professional for any health concerns or before making any decisions related to medical treatment.
Frequently Asked Questions (FAQs)
Q1: What is the recommended dose adjustment for piposulfan in patients with renal impairment?
A: Currently, there is a lack of specific clinical data and established guidelines for the dose adjustment of this compound in patients with renal impairment. This compound is an alkylating agent, and like other drugs in its class, its elimination and potential for toxicity may be altered in the presence of renal dysfunction. Given the limited information, researchers should exercise caution and consider the approaches taken with structurally related compounds.
Q2: Are there any related compounds to this compound that can provide insight into its potential behavior in renally impaired patients?
A: Yes, this compound is structurally related to other alkylating agents such as treosulfan (B1682457) and busulfan. While their pharmacokinetic and toxicity profiles are not identical, the handling of these drugs in patients with renal impairment can offer valuable insights for designing preclinical and clinical studies for this compound.
Troubleshooting Guide: Dose Adjustment for Alkylating Agents in Renal Impairment
This guide provides a general framework for researchers and drug development professionals when considering dose adjustments for investigational alkylating agents like this compound in the context of renal impairment.
Summary of Dose Adjustments for Related Alkylating Agents
| Drug | Mild Renal Impairment (CrCl 60-89 mL/min) | Moderate Renal Impairment (CrCl 30-59 mL/min) | Severe Renal Impairment (CrCl <30 mL/min) | End-Stage Renal Disease (ESRD) on Dialysis |
| Treosulfan | No dose adjustment necessary.[1][2] | No dose adjustment necessary.[1][2] | Contraindicated.[1] | Information not available. |
| Busulfan | No specific dose adjustments provided in product labeling.[3] | No specific dose adjustments provided in product labeling.[3] | No specific dose adjustments provided in product labeling.[3] | Busulfan is removed by hemodialysis, but this may not significantly alter overall exposure with standard intermittent dialysis schedules.[4][5] |
| This compound | No data available. | No data available. | No data available. | No data available. |
Experimental Protocols for Investigating Renal Impairment Effects
When developing a clinical trial protocol to assess the impact of renal impairment on a new chemical entity like this compound, the following methodologies, adapted from studies of similar agents, should be considered:
1. Study Design:
-
A Phase I, open-label, non-randomized, parallel-group study is a common design.
-
Enroll cohorts of subjects with varying degrees of renal function based on estimated creatinine (B1669602) clearance (e.g., normal function, mild, moderate, and severe impairment, and ESRD requiring hemodialysis).
-
A clinical trial is currently underway to assess the influence of declined renal function on treosulfan pharmacokinetics to determine an appropriate and safe dose for patients with renal impairment.[6]
2. Pharmacokinetic Assessments:
-
Administer a single dose of the investigational drug to all participants.
-
Collect serial blood and urine samples over a defined period to determine the pharmacokinetic profile.
-
Key pharmacokinetic parameters to measure include:
-
Area under the plasma concentration-time curve (AUC)
-
Maximum plasma concentration (Cmax)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Half-life (t1/2)
-
Renal clearance (CLr)
-
Fraction of drug excreted unchanged in urine (fe)
-
-
In patients on hemodialysis, conduct pharmacokinetic sampling during and after a dialysis session to determine the dialytic clearance of the drug.[4]
3. Safety and Tolerability Monitoring:
-
Closely monitor all participants for adverse events, with particular attention to known toxicities of the drug class (e.g., myelosuppression, neurotoxicity, mucositis).
-
Perform regular laboratory assessments, including complete blood counts, serum chemistry, and urinalysis.
Logical Workflow for Dose Adjustment Determination
Caption: Workflow for determining dose adjustments in renal impairment.
References
Validation & Comparative
Comparative Efficacy of Alkylating Agents in Hematopoietic Stem Cell Transplantation Conditioning: A Focus on Melphalan
A comprehensive review of the available scientific literature reveals a significant disparity in the data available for Piposulfan versus Melphalan (B128), particularly within the context of conditioning regimens for hematopoietic stem cell transplantation (HSCT). While Melphalan is a cornerstone of many conditioning protocols with extensive research supporting its use, this compound is a less characterized agent with limited contemporary data, precluding a direct, data-driven comparative efficacy analysis. This guide, therefore, provides a detailed overview of Melphalan's efficacy, often in comparison with other alkylating agents like busulfan (B1668071) and treosulfan, and summarizes the sparse information available on this compound.
Melphalan: A Potent Alkylating Agent in HSCT Conditioning
Melphalan, a nitrogen mustard derivative, is a bifunctional alkylating agent widely employed in high-dose chemotherapy regimens prior to autologous and allogeneic HSCT.[1][2] Its primary mechanism of action involves the alkylation of DNA, particularly at the N7 position of guanine.[1][2] This process leads to the formation of inter- and intra-strand cross-links in the DNA double helix, ultimately disrupting DNA replication and transcription and inducing apoptosis in both dividing and non-dividing tumor cells.[2][3][4][5]
Experimental Protocols for Melphalan-Based Conditioning
Standard high-dose melphalan (HDM) conditioning for autologous stem cell transplantation (ASCT) in multiple myeloma typically involves a dose of 200 mg/m².[6][7][8][9] However, dose adjustments may be necessary for patients with renal impairment.[8] The administration of melphalan requires careful management, including hydration therapy, to mitigate potential toxicities.[6][10]
A typical experimental workflow for a melphalan-based conditioning regimen followed by ASCT is outlined below:
Comparative Efficacy of Melphalan-Based Regimens
The efficacy of melphalan is often evaluated in combination with other cytotoxic agents to enhance the anti-tumor effect and overcome resistance.
Melphalan vs. Busulfan plus Melphalan (BuMel):
Multiple studies have compared the efficacy of high-dose melphalan alone with the combination of busulfan and melphalan (BuMel) in patients with multiple myeloma undergoing ASCT. A meta-analysis of ten studies involving 2855 patients demonstrated that the BuMel regimen was associated with a longer progression-free survival (PFS) compared to high-dose melphalan alone.[11][12] However, there was no significant difference in overall survival (OS) between the two groups.[11][12] In terms of toxicity, the BuMel group experienced a higher incidence of mucositis and infection, while the high-dose melphalan group had more gastrointestinal toxicity.[11][12] Another randomized phase III trial found that BuMel conditioning resulted in a significantly longer median PFS (64.7 months) compared to melphalan alone (43.5 months).[13][14]
Table 1: Comparative Efficacy of Melphalan vs. BuMel in Multiple Myeloma
| Outcome | Melphalan (200 mg/m²) | Busulfan + Melphalan (BuMel) | Reference |
| Progression-Free Survival (PFS) | Shorter | Longer | [11][12][13][14] |
| Overall Survival (OS) | Similar | Similar | [11][12] |
| Complete Response (CR) Rate | Similar | Similar | [15] |
| Treatment-Related Mortality (TRM) | Similar | Similar | [16] |
| Mucositis (Grade 2-3) | Lower | Higher | [13][14] |
| Infection | Lower | Higher | [11][12][15] |
| Gastrointestinal Toxicity | Higher | Lower | [11][12] |
Melphalan vs. Treosulfan plus Melphalan (TreoMel):
Treosulfan, a prodrug of a bifunctional alkylating agent, has been investigated in combination with melphalan as a conditioning regimen. A study in patients with acute myeloid leukemia (AML) undergoing ASCT showed that the TreoMel combination had a favorable safety profile with low rates of severe adverse events. In multiple myeloma, a study of 115 patients who received TreoMel conditioning reported a promising complete response rate of 84%.[9]
Table 2: Efficacy and Toxicity of TreoMel in Multiple Myeloma
| Outcome | Treosulfan + Melphalan (TreoMel) | Reference |
| Complete Response (CR) Rate | 84% | [9] |
| Median Progression-Free Survival (PFS) | 30 months | [9] |
| 31-month Overall Survival (OS) Rate | 83% | [9] |
Signaling Pathways Involved in Melphalan's Mechanism of Action
The cytotoxic effects of melphalan are mediated through the induction of DNA damage, which in turn activates cellular stress response pathways leading to cell death.
This compound: An Agent with Limited Characterization
Information on this compound is scarce in contemporary medical literature. Early studies from the 1960s identify it as an antineoplastic agent.[6][7] Due to structural similarities with other alkylating agents, it is presumed to act by alkylating DNA, thereby disrupting DNA synthesis. However, its precise mechanism of action remains uncertain.
There is a notable lack of clinical trial data evaluating the efficacy and safety of this compound as a conditioning agent for HSCT. The available literature primarily consists of older, brief reports on its use in various cancers, without the detailed quantitative data necessary for a robust comparison with established agents like melphalan.
Conclusion
Melphalan remains a critical component of conditioning regimens for HSCT, with a well-defined mechanism of action and a large body of clinical evidence supporting its efficacy, particularly in multiple myeloma. The combination of melphalan with other alkylating agents, such as busulfan and treosulfan, has been shown to improve progression-free survival in certain patient populations, albeit with different toxicity profiles.
References
- 1. Efficacy trial of pipobroman in polycythemia vera and incidence of acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Polycythemia vera treated with pipobroman as single agent: low incidence of secondary leukemia in a cohort of patients observed during 20 years (1971-1991) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of pipobroman in the treatment of polycythemia vera: long-term results in 163 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pipobroman | C10H16Br2N2O2 | CID 4842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Midwest cooperative group evaluation of this compound (A-20968) in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of this compound (NSC-47774) on malignant lymphomas and solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Busulfan in Hematopoietic Stem Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SOME SUBACUTE HISTOPATHOLOGICAL EFFECTS OF CARBOSULFAN TECHNICAL AND MARSAL 20% EC FORMULATION IN MALE ALBINO RATS [ejar.journals.ekb.eg]
- 10. UCSF Hematopoietic Cell Transplantation Clinical Trials for 2025 — San Francisco Bay Area [clinicaltrials.ucsf.edu]
- 11. mdpi.com [mdpi.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. REFERENCES - Toxicological Profile for Endosulfan - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. HEALTH EFFECTS - Toxicological Profile for Endosulfan - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Toxicological Profile for Endosulfan - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Busulfan in hematopoietic stem cell transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Piposulfan and Other Piperazine-Based Chemotherapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of piposulfan and other chemotherapeutic agents, with a focus on piperazine-based compounds and alkylating agents. Due to the limited availability of recent, detailed experimental data for this compound, this guide will establish a foundational understanding of its classification and presumed mechanism. To facilitate a data-driven comparison, we will extensively feature data from busulfan (B1668071) and treosulfan (B1682457), two well-characterized alkylating agents, as representative examples of this therapeutic class. This approach allows for a comprehensive review of the evaluation methodologies and performance benchmarks relevant to compounds like this compound.
Introduction to this compound
This compound is an antineoplastic agent characterized as a methanesulfonate, alkylating derivative of piperazine (B1678402).[1] Its mechanism of action is presumed to be similar to other bifunctional alkylating agents, which involves the formation of covalent linkages with DNA. This action disrupts DNA replication and transcription, ultimately leading to cell death.[1][2] Historical clinical evaluations from the 1960s assessed its utility in a variety of cancers, though detailed modern preclinical and clinical data are scarce in publicly accessible literature.[1][3]
The Role of the Piperazine Scaffold in Chemotherapeutics
The piperazine ring is a common structural motif in a wide array of pharmaceuticals, including numerous anticancer agents. Its presence can influence a molecule's solubility, pharmacokinetic properties, and ability to interact with biological targets. In the context of chemotherapy, piperazine-containing compounds are not limited to alkylating agents and encompass a variety of mechanistic classes.
Comparative Analysis: Busulfan and Treosulfan as Representative Alkylating Agents
To provide a quantitative and experimentally supported comparison, this section details the performance of busulfan and its structural analog, treosulfan. Both are bifunctional alkylating agents used in conditioning regimens for hematopoietic stem cell transplantation (HSCT). Treosulfan is a prodrug that is converted to its active epoxide forms non-enzymatically under physiological conditions.
Preclinical Cytotoxicity
The in vitro efficacy of chemotherapeutic agents is often quantified by the half-maximal inhibitory concentration (IC50), which measures the drug concentration required to inhibit the growth of 50% of a cancer cell population.
A study comparing the cytotoxicity of treosulfan and busulfan across a panel of pediatric tumor cell lines demonstrated that treosulfan was consistently more potent in vitro. The IC50 values for treosulfan ranged from 0.73 to 608 µM, while for busulfan, they were in the range of 2.81 to over 5,000 µM. Leukemia cell lines were the most sensitive to both agents, followed by Ewing tumor and neuroblastoma cell lines, with osteosarcoma cell lines being the most resistant.
In another study focusing on ovarian cancer cell lines, the IC50 of treosulfan in SKOV3 cells was approximately 51.50 µM and in OVCAR4 cells was around 58.82 µM under normoxic conditions.
| Agent | Cell Line | IC50 (µM) | Cancer Type |
| Treosulfan | Leukemia | 0.73 - 1.85 | Leukemia |
| Busulfan | Leukemia | 2.81 - 10.9 | Leukemia |
| Treosulfan | Ewing Tumor | 1.83 - 11.2 | Ewing's Sarcoma |
| Busulfan | Ewing Tumor | 10.5 - 55.4 | Ewing's Sarcoma |
| Treosulfan | Neuroblastoma | 10.8 - 41.5 | Neuroblastoma |
| Busulfan | Neuroblastoma | 45.6 - 215 | Neuroblastoma |
| Treosulfan | Osteosarcoma | 114 - 608 | Osteosarcoma |
| Busulfan | Osteosarcoma | >5000 | Osteosarcoma |
| Treosulfan | SKOV3 | ~51.50 | Ovarian Cancer |
| Treosulfan | OVCAR4 | ~58.82 | Ovarian Cancer |
Clinical Efficacy and Safety
Clinical trials provide crucial data on the efficacy and toxicity of chemotherapeutic agents in patients. A phase 3 randomized trial compared a treosulfan-based conditioning regimen to a reduced-intensity busulfan regimen in older patients with acute myeloid leukemia (AML) or myelodysplastic syndrome (MDS) undergoing allogeneic HSCT.
The results favored the treosulfan regimen, demonstrating superior event-free survival (EFS) and overall survival (OS). The 36-month EFS rate was 59.5% for the treosulfan group compared to 49.7% for the busulfan group. The 36-month OS rate was 66.8% for treosulfan versus 56.3% for busulfan.
| Outcome | Treosulfan Regimen | Busulfan Regimen | Hazard Ratio (95% CI) | p-value |
| 36-Month Event-Free Survival | 59.5% | 49.7% | 0.64 (0.49-0.84) | 0.0006 |
| 36-Month Overall Survival | 66.8% | 56.3% | 0.64 (0.48-0.87) | 0.0037 |
In a phase 2 trial in pediatric patients with non-malignant diseases, a treosulfan-based regimen was associated with 100% freedom from treatment-related mortality at day 100, compared to 90.0% for the busulfan group. Overall survival also favored treosulfan (96.1% vs. 88.0%). However, graft failure was more common in the treosulfan group.
Toxicity Profiles
The toxicity profile of an alkylating agent is a critical determinant of its clinical utility.
Busulfan:
-
Common Adverse Effects: Myelosuppression (pancytopenia), which can be prolonged. Other common effects include intestinal mucosal damage, alopecia, amenorrhea, and impaired spermatogenesis.
-
Serious Adverse Effects: Hepatic veno-occlusive disease (VOD), particularly at high doses. Pulmonary toxicity ("busulfan lung"), which can manifest as pulmonary fibrosis, is a known long-term complication. Seizures can also occur, necessitating prophylactic anticonvulsant therapy in high-dose settings. Hyperpigmentation of the skin is also a characteristic side effect.
Treosulfan:
-
Common Adverse Effects: Generally considered to have a favorable toxicity profile. Common toxicities include skin rash, mild mucositis, and transient elevation of hepatic transaminases.
-
Serious Adverse Effects: While often associated with lower toxicity than busulfan, it can still cause myelosuppression, gastrointestinal disturbances, and hepatotoxicity. Nephrotoxicity, neurotoxicity, and pulmonary toxicity are also potential, though less common, side effects. Long-term risks include secondary malignancies.
Mechanism of Action: DNA Alkylation
Bifunctional alkylating agents like this compound and busulfan exert their cytotoxic effects by forming covalent bonds with DNA, leading to cross-linking between DNA strands or within the same strand. This process inhibits DNA replication and transcription, triggering cell cycle arrest and apoptosis.
Experimental Protocols
The following are representative protocols for key experiments used to evaluate the efficacy and toxicity of chemotherapeutic agents like this compound and its counterparts.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Expose the cells to a range of concentrations of the chemotherapeutic agent for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
In Vivo Efficacy: Xenograft Tumor Model
Xenograft models are essential for evaluating the antitumor activity of a compound in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the drug on tumor growth is monitored.
-
Procedure:
-
Cell Culture: Grow the desired human cancer cell line in culture.
-
Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the chemotherapeutic agent to the treatment group according to a specific dosing schedule and route (e.g., intraperitoneal, intravenous, or oral).
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: Continue the experiment until tumors in the control group reach a predetermined size or for a set duration.
-
Data Analysis: Compare the tumor growth inhibition in the treated group to the control group.
-
DNA Alkylation Assay
This assay measures the extent of DNA damage caused by an alkylating agent.
-
Principle: Genomic DNA is isolated from cells treated with the alkylating agent. The presence of alkylated bases can be detected and quantified using various methods, including enzymatic cleavage followed by gel electrophoresis or mass spectrometry-based approaches.
-
Procedure (Gel-Based Method):
-
Cell Treatment: Expose cells to the alkylating agent for a defined period.
-
DNA Isolation: Isolate genomic DNA from the treated and control cells.
-
Enzymatic Digestion: Treat the DNA with specific DNA glycosylases that recognize and excise alkylated bases, creating apurinic/apyrimidinic (AP) sites. These sites are then cleaved by an AP endonuclease, resulting in single-strand breaks.
-
Alkaline Gel Electrophoresis: Separate the DNA fragments on an alkaline agarose (B213101) gel. The number of strand breaks will be proportional to the extent of DNA alkylation.
-
Quantification: Stain the gel with a fluorescent dye, and quantify the DNA fragmentation to determine the level of alkylation.
-
Conclusion
While specific, contemporary data on this compound is limited, its classification as a piperazine-based alkylating agent places it within a well-established class of chemotherapeutics. By examining comprehensive data from related compounds like busulfan and treosulfan, researchers can infer the likely mechanisms, potential efficacy, and toxicities of this compound. The provided experimental protocols offer a standardized framework for the preclinical and clinical evaluation of such agents. The comparative clinical data between busulfan and treosulfan highlight the ongoing efforts to refine alkylating agent therapy to improve the balance between efficacy and toxicity, a crucial consideration in the development of any new chemotherapeutic.
References
Cross-Resistance Between Piposulfan and Other Alkylating Agents: A Comparative Guide
A comprehensive analysis of cross-resistance patterns among alkylating chemotherapeutic agents is crucial for optimizing cancer treatment strategies and overcoming therapeutic failure. While extensive research exists for many classical alkylating agents, specific data on the cross-resistance profile of Piposulfan remains limited in publicly available literature. This guide, therefore, provides a comparative overview of established cross-resistance mechanisms among well-characterized alkylating agents, offering a framework for understanding potential, though not empirically confirmed, cross-resistance scenarios involving this compound.
Understanding Alkylating Agents and Resistance
Alkylating agents are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by covalently attaching alkyl groups to DNA. This process disrupts DNA replication and transcription, ultimately leading to cell death. However, the efficacy of these agents is often limited by the development of drug resistance. Resistance to one alkylating agent can sometimes confer resistance to other, structurally similar or dissimilar, agents—a phenomenon known as cross-resistance.
Mechanisms of resistance to alkylating agents are multifaceted and can be broadly categorized as pre-target, on-target, and post-target modifications. These mechanisms, which can act in concert, contribute to the complex patterns of cross-resistance observed clinically.
Key Mechanisms of Resistance to Alkylating Agents
The development of resistance to alkylating agents is a significant clinical challenge. Several key cellular mechanisms have been identified that contribute to this resistance, often leading to cross-resistance with other agents in the same class.
Pre-Target Resistance: Limiting Drug-DNA Interaction
Pre-target resistance mechanisms prevent the alkylating agent from reaching and binding to its DNA target.
-
Decreased Drug Influx: Some cancer cells exhibit reduced permeability to alkylating agents, limiting their intracellular concentration. For instance, resistance to mechlorethamine (B1211372) can occur due to decreased cellular transport.
-
Increased Drug Efflux: The overexpression of drug efflux pumps, such as those from the ATP-binding cassette (ABC) transporter superfamily, can actively remove chemotherapeutic agents from the cell. However, most alkylating agents are not substrates for the common multidrug resistance export systems.
-
Intracellular Inactivation: Elevated levels of intracellular nucleophiles, most notably glutathione (B108866) (GSH), can detoxify alkylating agents before they reach the DNA. The glutathione-S-transferase (GST) enzyme system plays a pivotal role in this process by catalyzing the conjugation of GSH to the electrophilic alkylating agents, rendering them inactive and more readily excretable.
On-Target Resistance: Repairing DNA Damage
On-target resistance involves the cell's enhanced ability to repair the DNA damage induced by alkylating agents.
-
Enhanced DNA Repair Pathways: The primary mechanism for repairing alkylation-induced DNA damage is through the action of specific DNA repair enzymes.
-
O⁶-methylguanine-DNA methyltransferase (MGMT): This DNA repair protein directly removes alkyl groups from the O⁶ position of guanine, a critical site for the cytotoxic and mutagenic effects of many alkylating agents. Increased MGMT expression is a well-established mechanism of resistance to nitrosoureas (e.g., carmustine (B1668450) [BCNU], lomustine (B1675051) [CCNU]) and temozolomide.
-
Nucleotide Excision Repair (NER): This pathway recognizes and removes bulky DNA adducts and cross-links formed by agents like cisplatin (B142131) and melphalan. Upregulation of NER components can lead to increased resistance.
-
Base Excision Repair (BER): This pathway is involved in the repair of smaller, non-bulky DNA lesions, such as those induced by methylating agents.
-
Mismatch Repair (MMR): A functional MMR system is paradoxically required for the cytotoxicity of some methylating agents like temozolomide. Loss of MMR function can lead to tolerance of DNA adducts and subsequent resistance.
-
Post-Target Resistance: Tolerance and Apoptotic Evasion
Post-target resistance mechanisms allow cancer cells to survive despite the presence of DNA damage.
-
Defective Apoptotic Pathways: Mutations or altered expression of proteins involved in the apoptotic cascade can render cells resistant to the cytotoxic effects of DNA damage. For example, mutations in the p53 tumor suppressor gene, a key regulator of apoptosis, are frequently associated with chemoresistance. Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or downregulation of pro-apoptotic proteins (e.g., Bax, Bak) can also contribute to resistance.
Comparative Data on Cross-Resistance
| Cell Line Resistant to: | Cross-Resistant to: | Not Cross-Resistant to: | Reference |
| Nitrogen Mustard (HN2) | 4-hydroxyperoxycyclophosphamide | BCNU, Melphalan, Busulfan, Cisplatin | [1] |
| BCNU | Melphalan, Cisplatin | - | [1] |
| Cisplatin (CDDP) | Melphalan, 4-hydroxyperoxycyclophosphamide | - | [1] |
| Cyclophosphamide (B585) (CPA) | - | BCNU, CCNU, MeCCNU, Cis-DDPt | [2] |
| Melphalan (L-PAM) | Cis-DDPt, (variably to) CPA, thioTEPA | BCNU, CCNU, MeCCNU | [2] |
Note: This table is a synthesis of findings from different studies and specific resistance levels can vary.
These findings suggest that cross-resistance is not universal among all alkylating agents. For example, L1210 cells resistant to cyclophosphamide retained sensitivity to nitrosoureas and cisplatin. Conversely, resistance to cisplatin often confers cross-resistance to melphalan. These patterns highlight the importance of understanding the specific mechanisms of action and resistance for each agent.
Experimental Protocols
The following are generalized methodologies for key experiments used to assess cross-resistance between chemotherapeutic agents.
In Vitro Cytotoxicity Assay (e.g., MTT or Colony Formation Assay)
-
Cell Culture: Human tumor cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Development of Resistant Cell Lines: Resistant sublines are established by continuous exposure of the parental cell line to escalating, sub-lethal concentrations of a specific alkylating agent over several months.
-
Drug Treatment: Parental and resistant cells are seeded into multi-well plates and allowed to attach overnight. The following day, cells are treated with a range of concentrations of this compound and other alkylating agents for a defined period (e.g., 24, 48, or 72 hours).
-
Viability Assessment:
-
MTT Assay: After drug treatment, MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells. The crystals are then dissolved, and the absorbance is measured using a microplate reader.
-
Colony Formation Assay: Following drug exposure, cells are washed, trypsinized, and re-seeded at a low density in fresh media. They are then allowed to grow for 10-14 days to form colonies. Colonies are fixed, stained, and counted.
-
-
Data Analysis: The IC50 (the drug concentration that inhibits cell growth by 50%) is calculated for each drug in both parental and resistant cell lines. The resistance factor (RF) is determined by dividing the IC50 of the resistant line by the IC50 of the parental line. An RF greater than 1 indicates resistance.
DNA Repair Assays
-
Comet Assay (Single Cell Gel Electrophoresis): This technique is used to detect DNA strand breaks. Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA migrates out of the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.
-
Immunofluorescence for DNA Repair Proteins: Cells are treated with the alkylating agent, fixed, and permeabilized. They are then incubated with primary antibodies specific for DNA repair proteins (e.g., γH2AX as a marker of DNA double-strand breaks, or MGMT). Following incubation with fluorescently labeled secondary antibodies, the localization and intensity of the fluorescence are visualized and quantified using microscopy.
Visualizing Resistance Pathways and Workflows
The following diagrams illustrate the complex interplay of factors involved in alkylating agent resistance and a typical experimental workflow for studying cross-resistance.
Figure 1: Major mechanisms of resistance to alkylating agents.
Figure 2: Workflow for assessing cross-resistance in vitro.
Conclusion
The landscape of cross-resistance among alkylating agents is intricate and highly dependent on the specific drugs and the underlying cellular resistance mechanisms. While this guide provides a framework for understanding these complexities based on existing research, the lack of specific data for this compound underscores a critical knowledge gap. Further in vitro and in vivo studies are imperative to elucidate the cross-resistance profile of this compound and to guide its optimal clinical use, particularly in the context of tumors that have developed resistance to other alkylating agents. Such research will be instrumental in developing more effective sequential or combination chemotherapy regimens to improve patient outcomes.
References
A Comparative Overview of Piposulfan and Treosulfan in Oncological Research
A comprehensive review of available scientific literature reveals a significant disparity in the extent of research and clinical data for Piposulfan and Treosulfan (B1682457). While Treosulfan has been the subject of extensive clinical investigation, particularly as a conditioning agent in hematopoietic stem cell transplantation (HSCT), information on this compound is sparse and largely confined to older studies, precluding a direct, data-driven comparative analysis. This guide, therefore, presents a detailed overview of each compound, summarizing the available experimental data and highlighting the current state of knowledge for both alkylating agents.
Treosulfan: A Clinically Established Alkylating Agent
Treosulfan is a prodrug of a bifunctional alkylating agent that has demonstrated significant clinical utility, particularly in the conditioning regimen for allogeneic hematopoietic stem cell transplantation (allo-HSCT). It is structurally related to busulfan (B1668071) and exerts its cytotoxic effects through the alkylation of DNA.
Mechanism of Action
Treosulfan is inactive under normal physiological conditions and undergoes spontaneous, non-enzymatic conversion to its active epoxide metabolites: (2S,3S)-1,2-epoxybutane-3,4-diol-4-methanesulfonate (S,S-EBDM) and L-diepoxibutane (S,S-DEB). These highly reactive epoxides then alkylate DNA, leading to the formation of inter-strand and intra-strand cross-links. This damage disrupts DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cells.
Clinical Efficacy and Safety: Comparative Data with Busulfan
Numerous clinical trials have compared the efficacy and safety of Treosulfan-based conditioning regimens with those of Busulfan, a standard alkylating agent used in HSCT. These studies have provided valuable insights into the relative performance of Treosulfan.
Table 1: Summary of Clinical Trial Data for Treosulfan vs. Busulfan in HSCT
| Indication | Population | Key Findings | Reference |
| Acute Myeloid Leukemia (AML) & Myelodysplastic Syndrome (MDS) | Adult | Treosulfan-based regimen was superior to reduced-intensity busulfan in event-free survival and overall survival. Non-relapse mortality was lower in the treosulfan arm.[1] | [1] |
| AML & MDS | Adult | Meta-analysis showed treosulfan-based regimens improved overall survival and had a lower risk of acute graft-versus-host disease (aGvHD) compared to busulfan-based regimens.[2] | [2] |
| Non-malignant diseases | Pediatric | Treosulfan resulted in higher overall survival compared to busulfan, but was associated with a higher incidence of secondary graft failure.[3] | |
| Various Hematological Malignancies | Adult | A retrospective single-center study showed lower incidence of extensive chronic GVHD and chronic skin GVHD with treosulfan compared to busulfan. |
In Vitro Cytotoxicity of Treosulfan
The cytotoxic effects of Treosulfan have been evaluated in various cancer cell lines.
Table 2: In Vitro Cytotoxicity of Treosulfan
| Cell Line | Cancer Type | Key Findings | Reference |
| HL-60 | Acute Promyelocytic Leukemia | Treosulfan cytotoxicity increased following pre-incubation for 24h at 37°C, indicating activation of the prodrug. | |
| K562 | Chronic Myelogenous Leukemia | Less sensitive to Treosulfan compared to HL-60 cells under the same conditions. | |
| LNCaP, DU145, PC3 | Prostate Cancer | Treosulfan inhibited cell viability and induced cell death in a dose- and time-dependent manner. | |
| Various Lung Carcinoma Xenografts | Lung Cancer | Treosulfan showed significant antitumor activity against both small-cell and non-small-cell lung carcinomas. |
Experimental Protocols: In Vitro Cytotoxicity Assay
A common method to assess the in vitro cytotoxicity of Treosulfan involves treating cancer cell lines with varying concentrations of the drug and measuring cell viability over time.
Detailed Methodology for a WST-1 Assay (as adapted from):
-
Cell Culture: Human prostate cancer cell lines (LNCaP, DU145, PC3) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Treosulfan (e.g., 0.5-500 µM). Control wells receive medium without the drug.
-
Incubation: The plates are incubated for different time points (e.g., 1 to 6 days).
-
Viability Assessment: At each time point, WST-1 reagent is added to each well and the plates are incubated for a further 1-4 hours. The WST-1 reagent is cleaved by mitochondrial dehydrogenases in viable cells to form a soluble formazan (B1609692) salt.
-
Data Analysis: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 450 nm). The absorbance is directly proportional to the number of viable cells. Cell viability is expressed as a percentage of the untreated control.
This compound: An Agent with Limited Modern Data
This compound is an antineoplastic agent that has been evaluated in the past for its activity against various cancers. However, in contrast to Treosulfan, there is a significant lack of recent and comprehensive data on its mechanism of action, clinical efficacy, and safety profile.
Chemical and Pharmacological Profile
Historical Clinical and Preclinical Information
Older studies from the 1960s report on the evaluation of this compound (often referred to as A-20968 or NSC-47774) in patients with various malignancies, including lymphomas and solid tumors. A study by Yellin in 1971 investigated the effects of this compound on protein and DNA synthesis in Ehrlich ascites carcinoma. More recently, a 1998 publication described the synthesis of fluorinated analogs of Busulfan and this compound, suggesting some continued interest in its chemical scaffold at that time.
Comparative Summary and Future Directions
A direct, evidence-based comparison of the performance of this compound and Treosulfan is not feasible due to the vast difference in the available scientific data.
Table 3: Comparative Overview of this compound and Treosulfan
| Feature | This compound | Treosulfan |
| Mechanism of Action | Presumed to be a DNA alkylating agent. | Prodrug, converted to active epoxides that alkylate DNA. |
| Chemical Class | Piperazine (B1678402) derivative. | Sulfonate ester, structural analogue of busulfan. |
| Clinical Data | Limited to older studies from the 1960s-70s. | Extensive recent clinical trial data, especially in HSCT. |
| Comparative Studies | No known comparative studies with Treosulfan. | Multiple comparative studies with Busulfan. |
| In Vitro Data | Limited information available. | Well-characterized cytotoxic effects in various cancer cell lines. |
| Current Status | Not in widespread clinical use; limited recent research. | Approved and used clinically, particularly in Europe, for HSCT conditioning. |
References
- 1. Treosulfan Pivotal Study Results Published :: Medexus Pharmaceuticals, Inc. (MDP) [medexus.com]
- 2. Frontiers | Long-Term Outcomes of Treosulfan- vs. Busulfan-Based Conditioning Regimen for Patients With Myelodysplastic Syndrome and Acute Myeloid Leukemia Before Hematopoietic Cell Transplantation: A Systematic Review and Meta-Analysis [frontiersin.org]
- 3. Treosulfan vs busulfan conditioning in pediatric patients with non-malignant diseases | VJHemOnc [vjhemonc.com]
Benchmarking Piposulfan's Cytotoxicity Against Standard Chemotherapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic potential of Piposulfan, an alkylating agent, against standard chemotherapeutic drugs. Due to the limited availability of direct comparative in vitro studies for this compound, this guide leverages data from closely related alkylating agents, Busulfan (B1668071) and Treosulfan (B1682457), to provide a benchmark for its potential efficacy. The information is intended to support researchers and drug development professionals in the evaluation of this compound's therapeutic promise.
Introduction to this compound and its Mechanism of Action
This compound is a piperazine (B1678402) derivative and an antineoplastic agent that is structurally related to other DNA alkylating agents like Pipobroman and Busulfan.[1] The primary mechanism of action for this class of drugs is the alkylation of DNA, a process that involves the covalent attachment of an alkyl group to the DNA molecule. This modification leads to the formation of DNA cross-links, both within the same DNA strand (intrastrand) and between opposite strands (interstrand). These cross-links disrupt the normal functions of DNA, including replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death). This cytotoxic effect is particularly potent in rapidly dividing cells, a hallmark of cancer.
Comparative Cytotoxicity Data
The following table summarizes the 50% growth inhibition (IC50) values for Treosulfan and Busulfan in different pediatric cancer cell lines. This data can serve as a preliminary benchmark for the anticipated cytotoxic range of this compound.
| Cell Line Type | Cancer Type | Treosulfan IC50 (µmol/L) | Busulfan IC50 (µmol/L) |
| Leukemia | Leukemia | 0.73 - 608 | 2.81 - >5,000 |
| Ewing Tumor | Ewing's Sarcoma | Data not specified | Data not specified |
| Neuroblastoma | Neuroblastoma | Data not specified | Data not specified |
| Osteosarcoma | Osteosarcoma | Data not specified | Data not specified |
Data extracted from a study on pediatric tumor cell lines, indicating a range of sensitivities.[2] It is important to note that leukemia cell lines were the most sensitive to both drugs, while osteosarcoma cell lines were the most resistant.[2]
Standard Chemotherapies for Comparison
To provide a relevant context for this compound's potential cytotoxicity, it is essential to consider the standard-of-care chemotherapies for diseases where alkylating agents are employed. For hematological malignancies such as polycythemia vera and essential thrombocythemia, where the related drug Pipobroman has shown clinical activity, a common standard therapy is Hydroxyurea (B1673989) .[1] For various leukemias and as a conditioning regimen for hematopoietic stem cell transplantation, Busulfan is a standard agent.
Experimental Protocols
The determination of a compound's cytotoxicity is a fundamental step in preclinical drug development. The following is a detailed methodology for a standard in vitro cytotoxicity assay.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. These insoluble crystals are then dissolved in a solubilizing solution, and the absorbance of the colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound and standard chemotherapy drugs (e.g., Busulfan, Hydroxyurea)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the standard chemotherapy drugs in the complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the drug's solvent, e.g., DMSO) and a no-drug control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration compared to the untreated control cells.
-
Plot a dose-response curve with drug concentration on the x-axis and percentage of cell viability on the y-axis.
-
Determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%, from the dose-response curve using non-linear regression analysis.
-
Visualizing the Mechanism of Action
To illustrate the cellular processes affected by this compound and other alkylating agents, the following diagrams are provided.
References
Validating Biomarkers of Response to Piposulfan Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating biomarkers of response to Piposulfan therapy. Given the limited publicly available data specific to this compound, this document leverages information on its presumed mechanism as a DNA alkylating agent and draws comparisons with structurally and functionally similar compounds, such as Treosulfan. The guide outlines potential biomarkers, details experimental validation protocols, and presents comparative efficacy data to aid in the design and interpretation of preclinical and clinical studies.
Introduction to this compound and its Mechanism of Action
This compound is an antineoplastic agent belonging to the class of piperazine (B1678402) derivatives. While specific literature on this compound is sparse, its chemical structure strongly suggests it functions as a DNA alkylating agent.[1] Alkylating agents are a cornerstone of cancer chemotherapy and exert their cytotoxic effects by covalently attaching alkyl groups to DNA.[1] This process can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis (programmed cell death). The mechanism is not cell cycle-specific. Bifunctional alkylating agents, likely including this compound, can form cross-links within or between DNA strands, which are particularly difficult for cancer cells to repair, enhancing their cytotoxic potential.
Potential Biomarkers of Response to DNA Alkylating Agents
The identification of reliable biomarkers is crucial for predicting patient response to therapy, optimizing dosage, and minimizing toxicity. For DNA alkylating agents like this compound, potential biomarkers can be broadly categorized into markers of DNA damage and repair, and markers of apoptosis.
| Biomarker Category | Specific Biomarker Example | Rationale for Use |
| DNA Damage Response | Phosphorylated H2AX (γH2AX) | A sensitive indicator of DNA double-strand breaks induced by alkylating agents. |
| 53BP1 Foci | Recruited to sites of DNA double-strand breaks, involved in DNA repair pathway choice. | |
| DNA Repair Capacity | O-6-methylguanine-DNA methyltransferase (MGMT) expression/promoter methylation | MGMT directly reverses DNA alkylation at the O6 position of guanine. Low expression or promoter hypermethylation is associated with better response to some alkylating agents. |
| PARP1 Expression/Activity | Poly (ADP-ribose) polymerase 1 is a key enzyme in the repair of single-strand DNA breaks. Its expression levels may influence sensitivity to alkylating agents. | |
| ERCC1 Expression | Excision repair cross-complementation group 1 is a key component of the nucleotide excision repair (NER) pathway, which can repair DNA adducts formed by alkylating agents. | |
| Apoptosis Pathway | Cleaved Caspase-3 | A key executioner caspase in the apoptotic pathway, its activation indicates commitment to apoptosis. |
| Bax/Bcl-2 Ratio | The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 can indicate a cell's propensity to undergo apoptosis in response to DNA damage. |
Experimental Protocols for Biomarker Validation
Validating these biomarkers requires a multi-faceted approach, progressing from preclinical models to clinical samples. The overall goal is to establish analytical validity, clinical validity, and ultimately, clinical utility.
Immunohistochemistry (IHC) for Tissue Biopsies
-
Objective: To assess the in-situ expression and localization of protein biomarkers (e.g., γH2AX, MGMT, Cleaved Caspase-3) in tumor tissue.
-
Methodology:
-
Formalin-fix, paraffin-embed (FFPE) tumor biopsy samples.
-
Section tissues and mount on slides.
-
Perform antigen retrieval using appropriate heat and buffer conditions.
-
Block endogenous peroxidase activity.
-
Incubate with primary antibodies specific to the biomarker of interest.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop with a chromogenic substrate (e.g., DAB).
-
Counterstain with hematoxylin.
-
Dehydrate and mount.
-
Image slides and perform semi-quantitative (H-score) or quantitative image analysis.
-
Flow Cytometry for Apoptosis Analysis
-
Objective: To quantify the percentage of apoptotic cells in response to this compound treatment in cell lines or patient-derived cells.
-
Methodology:
-
Culture cancer cell lines or primary patient cells and treat with varying concentrations of this compound or vehicle control.
-
Harvest cells at different time points.
-
Wash cells with cold phosphate-buffered saline (PBS).
-
Resuspend cells in binding buffer.
-
Stain with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze by flow cytometry, distinguishing between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Quantitative PCR (qPCR) for Gene Expression Analysis
-
Objective: To measure the mRNA expression levels of DNA repair genes (e.g., MGMT, ERCC1).
-
Methodology:
-
Isolate total RNA from tumor tissue or cells using a suitable extraction kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA using reverse transcriptase.
-
Perform qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or probe-based chemistry.
-
Normalize the expression of the target gene to a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate relative gene expression using the ΔΔCt method.
-
Methylation-Specific PCR (MSP) for MGMT Promoter Methylation
-
Objective: To determine the methylation status of the MGMT promoter, a key predictor of response to certain alkylating agents.
-
Methodology:
-
Extract genomic DNA from tumor tissue.
-
Treat DNA with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
Perform two separate PCR reactions using primers specific for either the methylated or the unmethylated MGMT promoter sequence.
-
Analyze PCR products by gel electrophoresis to determine the presence or absence of amplification, indicating the methylation status.
-
Comparative Performance with Alternative Therapies
Due to the scarcity of public clinical trial data for this compound, we present data from a pivotal Phase 3 trial of a similar alkylating agent, Treosulfan , as a comparator. This trial compared a Treosulfan-based conditioning regimen to a reduced-intensity conditioning (RIC) busulfan (B1668071) regimen in older or comorbid patients with acute myeloid leukemia (AML) or myelodysplastic syndrome (MDS) undergoing allogeneic hematopoietic stem cell transplantation.[2]
| Endpoint | Treosulfan-based Regimen | RIC Busulfan Regimen | Hazard Ratio (95% CI) | p-value |
| 36-Month Event-Free Survival (EFS) | 59.5% | 49.7% | 0.64 (0.49 - 0.84) | 0.0006 |
| 36-Month Overall Survival (OS) | 66.8% | 56.3% | 0.64 (0.48 - 0.87) | 0.0037 |
| 36-Month Non-Relapse Mortality (NRM) | 14.2% | 21.0% | 0.63 (0.41 - 0.97) | 0.0343 |
Data from the pivotal Phase 3 clinical trial of Treosulfan.[2]
These results demonstrate the potential efficacy of this class of alkylating agents in a high-risk patient population and highlight key endpoints that should be considered in clinical trials of this compound.
Visualizing Pathways and Workflows
Signaling Pathway of DNA Damage and Apoptosis Induction by Alkylating Agents
Caption: DNA damage response pathway initiated by this compound.
Experimental Workflow for Biomarker Validation
Caption: A streamlined workflow for biomarker validation.
Conclusion
Validating biomarkers for this compound therapy is essential for advancing its clinical development and enabling personalized medicine approaches. While direct data on this compound remains limited, a rational approach based on its mechanism as a DNA alkylating agent allows for the investigation of established biomarkers of DNA damage and repair. The experimental protocols outlined in this guide provide a roadmap for the analytical and clinical validation of these biomarkers. Furthermore, comparative data from similar agents like Treosulfan offer valuable benchmarks for assessing the potential efficacy of this compound. Future studies should focus on generating specific data for this compound to confirm these hypotheses and identify novel biomarkers of response.
References
Comparative Toxicity Profiles of Piposulfan and Busulfan: A Guide for Researchers
This guide provides a comparative overview of the toxicological profiles of two alkylating agents, Piposulfan and busulfan (B1668071). While busulfan is a well-characterized compound with extensive clinical data, information on this compound is notably scarce in publicly available literature, limiting a direct, quantitative comparison. This document summarizes the existing data for both agents to aid researchers, scientists, and drug development professionals in understanding their potential toxicities.
Executive Summary
Busulfan is a potent alkylating agent widely used in conditioning regimens for hematopoietic stem cell transplantation. Its toxicity profile is well-documented and includes significant myelosuppression, hepatic veno-occlusive disease (VOD), pulmonary toxicity, and an increased risk of seizures. In contrast, this compound, a piperazine (B1678402) derivative, is a less-studied compound. The limited available information suggests it also possesses antineoplastic properties and likely shares the general toxicities associated with alkylating agents, such as effects on the hematopoietic and digestive systems. However, a detailed, direct comparison of the severity and incidence of adverse effects between this compound and busulfan is not possible due to the lack of comprehensive data on this compound.
Busulfan: A Detailed Toxicity Profile
Busulfan is a bifunctional alkylating agent that exerts its cytotoxic effects through the formation of DNA-protein and DNA-DNA cross-links, leading to the inhibition of DNA replication and transcription and ultimately cell death.[1][2][3][4][5]
Quantitative Toxicity Data for Busulfan
| Toxicity Parameter | Finding | Species/System | Reference |
| Myelosuppression | Profound and universal at recommended doses, leading to severe granulocytopenia, thrombocytopenia, and anemia. | Human | |
| Hepatic Toxicity | High incidence of veno-occlusive disease (VOD)/sinusoidal obstruction syndrome (SOS), particularly in combination with cyclophosphamide. Rates can be as high as 23-54% in some studies. | Human | |
| Pulmonary Toxicity | Can cause interstitial pulmonary fibrosis ("Busulfan lung"). Incidence of grade ≥3 pulmonary toxicity in pediatric patients undergoing HSCT is around 34.7%. | Human | |
| Neurological Toxicity | Busulfan-induced seizures are a notable adverse effect. | Human | |
| Gastrointestinal Toxicity | Common adverse effects include intestinal mucosal damage, nausea, vomiting, and diarrhea. | Human | |
| Carcinogenicity | Increased risk of secondary malignancies. | Human |
Experimental Protocols for Busulfan Toxicity Assessment
Myelosuppression Assessment in Hematopoietic Stem Cell Transplantation (HSCT) Conditioning:
-
Protocol: Patients receive busulfan as part of a conditioning regimen prior to HSCT. Dosing can be intravenous (e.g., 0.8 mg/kg every 6 hours for 4 days) or oral.
-
Monitoring: Complete blood counts (CBC), including white blood cell differentials and quantitative platelet counts, are monitored daily during treatment and until engraftment is confirmed.
Hepatic Veno-occlusive Disease (VOD) Evaluation:
-
Protocol: Patients undergoing HSCT with busulfan-containing regimens are monitored for clinical signs of VOD.
-
Diagnostic Criteria: Typically based on the Seattle or Baltimore criteria, which include hyperbilirubinemia, painful hepatomegaly, and fluid retention.
Signaling Pathways and Experimental Workflows
The primary mechanism of busulfan's action involves the alkylation of DNA, which triggers a DNA damage response, ultimately leading to apoptosis in rapidly dividing cells.
This compound: An Overview of Available Data
This compound (also known as A-20968 and NSC-47774) is chemically distinct from Pipobroman. Its chemical name is 1,4-Bis[3-[(methylsulfonyl)oxy]-1-oxopropyl]piperazine. It is classified as a methanesulfonate, alkylating derivative of piperazine with potential antineoplastic activity.
Toxicity Information for this compound
Publicly available, detailed toxicological data for this compound is extremely limited. The primary research on this compound dates back to the 1960s and 1970s, and the full-text articles are not readily accessible.
Based on the MeSH (Medical Subject Headings) terms associated with a 1967 clinical evaluation, the study included an assessment of the following:
-
Toxicity: The "toxicity" of the agent was evaluated.
-
Effects on Hematopoietic System: The study noted effects on the hematopoietic system.
-
Effects on Digestive System: The study observed effects on the digestive system.
A 1971 study also investigated the effects of this compound on protein and DNA synthesis in Ehrlich ascites carcinoma.
Without access to the detailed methodologies and quantitative results of these studies, a direct comparison with busulfan is impossible. It is reasonable to infer that, as an alkylating agent, this compound likely shares a side effect profile common to this class of drugs, including myelosuppression and gastrointestinal toxicity. However, the specific incidence, severity, and potential for other organ toxicities remain unknown.
Signaling Pathways and Experimental Workflows
Due to the lack of mechanistic studies on this compound, a specific signaling pathway cannot be depicted. However, as an alkylating agent, its general mechanism is expected to involve DNA damage, similar to busulfan.
Comparison and Conclusion
The available data allows for a comprehensive understanding of busulfan's toxicity profile, which is a critical consideration in its clinical use. The primary dose-limiting toxicities are myelosuppression and hepatic VOD. In stark contrast, the toxicity profile of this compound is largely undefined in the modern scientific literature. While early studies suggest it impacts the hematopoietic and digestive systems, the lack of quantitative data and detailed experimental protocols prevents any meaningful comparison with busulfan.
For researchers and drug development professionals, this highlights a significant knowledge gap regarding this compound. Any future investigation of this compound would require extensive preclinical toxicological studies to characterize its safety profile before it could be considered for further development. The well-established and significant toxicities of busulfan serve as a benchmark against which any new alkylating agent would need to demonstrate a superior or more manageable safety profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Midwest cooperative group evaluation of this compound (A-20968) in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. plainsite.org [plainsite.org]
- 5. Effect of this compound (NSC-47774) on malignant lymphomas and solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Piposulfan
This guide provides crucial safety and logistical information for the handling of Piposulfan, a potent cytotoxic agent. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these guidelines is critical due to the significant health risks associated with exposure.
Hazard Assessment and Personal Protective Equipment (PPE)
A thorough risk assessment must be conducted before handling this compound. Due to its cytotoxic nature, stringent controls are necessary to prevent exposure through inhalation, skin contact, or ingestion. The following table summarizes the recommended PPE to mitigate these risks.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Item | Specification | Purpose |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. A face shield is required when there is a significant splash risk. | Protects eyes and face from splashes and aerosols. |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves is recommended. Regularly inspect gloves for any signs of degradation and change them immediately if contact with this compound is suspected. | Provides a barrier against skin contact. Note: Specific breakthrough time data for this compound is not readily available. Therefore, frequent glove changes are essential. |
| Body Protection | A disposable, solid-front, back-closure chemotherapy gown with long sleeves and elastic or knit cuffs. | Protects skin and clothing from spills and splashes.[1] |
| Respiratory Protection | When handling this compound powder outside of a certified chemical fume hood or biological safety cabinet, a NIOSH-approved respirator with a P100 (HEPA) filter is necessary to prevent inhalation of airborne particles.[2][3] For protection against potential vapors, an organic vapor cartridge may also be required.[2][3] | Prevents inhalation of hazardous aerosols or vapors. |
Operational Plan: Safe Handling and Experimental Procedures
All manipulations involving this compound must be performed within a certified chemical fume hood or a Class II Type B2 biological safety cabinet to minimize inhalation exposure. The experimental area should be clearly demarcated as a "Cytotoxic Agent Handling Area" and be free of clutter.
Experimental Workflow:
The following diagram outlines the essential steps for the safe handling of this compound during a typical experimental workflow.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
In the event of an emergency, follow these procedures and contact your institution's emergency response team. A cytotoxic spill kit should be readily accessible in all areas where this compound is handled.[4]
Table 2: Emergency Exposure Response
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. For small spills, use a cytotoxic spill kit to absorb the material and place it in a sealed container for disposal. For large spills, contact your institution's hazardous material response team. |
Disposal Plan
All waste containing this compound, including empty vials, contaminated PPE, and experimental materials, must be treated as hazardous cytotoxic waste.[5]
Waste Disposal Workflow:
The following diagram illustrates the correct procedure for the disposal of this compound-contaminated waste.
Caption: Waste disposal workflow for this compound.
References
- 1. kingstonhsc.ca [kingstonhsc.ca]
- 2. Selecting the Right Reusable Respirator Cartridge Filter - Gemplers [learn.gemplers.com]
- 3. 3m.com [3m.com]
- 4. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmed.datapharma.ch [pharmed.datapharma.ch]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
